DPQ
説明
特性
IUPAC Name |
5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18-16-7-6-8-17(15(16)9-10-19-18)22-14-5-4-13-20-11-2-1-3-12-20/h6-8H,1-5,9-14H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOUDNBEIXGHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433229 | |
| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129075-73-6 | |
| Record name | 3,4-Dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129075736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[4-(Piperidin-1-yl)butoxy]-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPQ | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-5-(4-(1-PIPERIDINYL)BUTOXY)-1(2H)-ISOQUINOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5007H57E2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of the DPQ Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrido[3,2-f:2',3'-h]quinoxaline, commonly known as DPQ, is a heterocyclic aromatic ligand that has garnered significant attention in the fields of coordination chemistry, biochemistry, and materials science. Its rigid, planar structure and electron-deficient pyrazine (B50134) ring make it an exceptional candidate for a variety of applications, most notably as a DNA intercalating agent. When complexed with transition metals, this compound and its derivatives exhibit potent nuclease activity and serve as sensitive luminescent probes for nucleic acids. This guide provides a comprehensive overview of the core structure of the this compound ligand, its synthesis, photophysical properties, and its interaction with DNA, supported by detailed experimental protocols and data.
Core Structure of the this compound Ligand
The this compound ligand is a polycyclic aromatic molecule with the chemical formula C₁₄H₈N₄. It consists of a central quinoxaline (B1680401) ring fused with two pyridine (B92270) rings. This extensive π-system results in a characteristically planar geometry, which is a critical feature for its primary mode of interaction with DNA—intercalation.
The planarity of the this compound molecule has been confirmed by single-crystal X-ray diffraction studies. These studies reveal that the dihedral angles within the molecule are minimal, ensuring a flat structure that can efficiently insert itself between the base pairs of a DNA double helix.
Caption: Chemical structure of Dipyrido[3,2-f:2',3'-h]quinoxaline (this compound).
Synthesis of the this compound Ligand
The synthesis of this compound is typically achieved through a condensation reaction between 1,10-phenanthroline-5,6-dione (B1662461) and ethylenediamine. This method is efficient and yields the product in high purity after recrystallization.
An In-Depth Technical Guide to DPQ: A Potent PARP Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of DPQ (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties of this compound
This compound is a small molecule inhibitor belonging to the class of dihydroisoquinolinones. Its chemical and physical properties are crucial for its handling, formulation, and application in both in vitro and in vivo studies.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | 5-(4-piperidin-1-ylbutoxy)-3,4-dihydro-2H-isoquinolin-1-one | [1] |
| Synonyms | PARP Inhibitor III | [2] |
| CAS Number | 129075-73-6 | [1][2] |
| Molecular Formula | C₁₈H₂₆N₂O₂ | [1][2] |
| Molecular Weight | 302.4 g/mol | [1][2] |
| Melting Point | 107-109 °C | |
| Solubility | DMSO: ≥60 mg/mL (198.4 mM) | [3] |
| Water: Insoluble | ||
| Purity | ≥99% (Commercially available) | [2] |
| Appearance | Solid | |
| InChI Key | RVOUDNBEIXGHJY-UHFFFAOYSA-N | [1][2] |
| SMILES | C1CCN(CC1)CCCCOC2=CC=CC3=C2CCNC3=O | [1] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on the analysis of its structural motifs and data from similar compounds, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinolinone core, the methylene (B1212753) groups of the butoxy chain and the piperidine (B6355638) ring, and the two methylene groups in the dihydroisoquinolinone ring. A broad singlet corresponding to the amide proton (N-H) would also be anticipated.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the piperidinylbutoxy chain.[4][5]
-
UV-Vis Spectroscopy: In a suitable solvent like ethanol (B145695) or methanol, the UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted isoquinolinone chromophore.[6][7] The absorption maxima (λmax) are typically observed in the UV region.[6][7]
Synthesis of this compound
The synthesis of this compound involves the construction of the 3,4-dihydro-1(2H)-isoquinolinone core, followed by the attachment of the 4-(1-piperidinyl)butoxy side chain. Several synthetic strategies can be employed to prepare the core structure.[8][9][10] A representative synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Representative Synthesis
This protocol is a generalized representation based on common synthetic methodologies for this class of compounds.
Step 1: Synthesis of the 3,4-dihydro-1(2H)-isoquinolinone Core
A common method is the Bischler-Napieralski reaction followed by reduction.[11]
-
Amide Formation: A substituted phenethylamine (B48288) is acylated with an appropriate acyl chloride to form the corresponding amide.
-
Cyclization: The amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization, forming a 3,4-dihydroisoquinoline (B110456) intermediate.[11]
-
Formation of the Lactam: The intermediate is then converted to the 5-hydroxy-3,4-dihydro-1(2H)-isoquinolinone core through appropriate oxidation and demethylation steps if necessary.
Step 2: Synthesis of the 1-(4-bromobutyl)piperidine Side Chain
-
In a suitable solvent such as acetonitrile, piperidine is reacted with an excess of 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(4-bromobutyl)piperidine.
Step 3: O-Alkylation and Final Product Formation
-
The 5-hydroxy-3,4-dihydro-1(2H)-isoquinolinone core is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added to deprotonate the hydroxyl group.
-
1-(4-bromobutyl)piperidine is added to the reaction mixture, which is then heated to facilitate the Williamson ether synthesis.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Step 4: Characterization
The final product's identity and purity are confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Signaling Pathways and Mechanism of Action
This compound is a potent inhibitor of PARP-1, an enzyme critical for DNA repair.[2][3] Its mechanism of action has significant implications for cancer therapy and the modulation of inflammatory responses.
PARP-1 Inhibition and DNA Repair
PARP-1 acts as a DNA damage sensor.[12][13] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[14][15] This process, known as PARylation, recruits other DNA repair proteins to the site of damage to mend the break.[12][16]
This compound inhibits the catalytic activity of PARP-1.[3] This prevents the synthesis of PAR chains, and as a result, the recruitment of the DNA repair machinery is stalled. While this is not immediately lethal to healthy cells, in cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), the unrepaired single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication. This leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[17]
Caption: Signaling pathway of PARP-1 inhibition by this compound.
Inhibition of NF-κB Mediated Inflammation
Beyond its role in DNA repair, PARP-1 is also involved in regulating inflammatory processes. Overactivation of PARP-1 can promote the expression of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] By inhibiting PARP-1, this compound can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6, thereby attenuating inflammatory responses.[18] This makes this compound a valuable tool for studying and potentially treating inflammatory conditions such as acute lung injury.[18]
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Experimental Protocols
Preparation of Stock Solutions
Due to its poor water solubility, this compound must first be dissolved in an organic solvent.
-
For In Vitro Assays:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 60 mg/mL stock solution can be prepared.[3]
-
Store the stock solution at -20°C for long-term storage.
-
For cell-based assays, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
-
For In Vivo Animal Studies:
-
Prepare a stock solution in a suitable vehicle. A common formulation involves dissolving this compound in DMSO first, and then diluting it in a mixture of other vehicles like PEG300, Tween 80, and saline or corn oil to improve solubility and bioavailability.[3]
-
For example, a working solution can be prepared by adding a 60 mg/mL DMSO stock solution to PEG300, followed by the addition of Tween 80 and finally ddH₂O.[3] The mixed solution should be prepared fresh before use.[3]
-
Assay for PARP-1 Inhibition (IC₅₀ Determination)
The inhibitory potency of this compound is typically determined using a PARP-1 enzymatic assay.
-
Assay Principle: A colorimetric or fluorescent assay is used to measure the amount of PAR produced by recombinant PARP-1 enzyme in the presence of NAD⁺ and activated DNA.
-
Procedure:
-
Varying concentrations of this compound are pre-incubated with the PARP-1 enzyme.
-
The enzymatic reaction is initiated by adding NAD⁺ and histone-coated plates (which provide the substrate for PARylation) and DNA damage activators.
-
After a set incubation period, the reaction is stopped.
-
The amount of PAR produced is quantified using an anti-PAR antibody conjugated to an enzyme (like horseradish peroxidase) that generates a colorimetric or fluorescent signal.
-
The signal intensity is inversely proportional to the inhibitory activity of this compound.
-
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration. For this compound, the IC₅₀ for PARP-1 is approximately 40 nM.[2][3]
References
- 1. 3,4-dihydro-5-(4-(1-piperidinyl)butoxy)-1(2H)-isoquinolinone | C18H26N2O2 | CID 9948349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Isoquinoline [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 10. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP1 - Wikipedia [en.wikipedia.org]
- 14. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Spectroscopic Properties of Dipyridophenazine (DPQ): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dipyridophenazine (DPQ) and its derivatives, particularly its transition metal complexes, have garnered significant attention in the fields of chemistry, biology, and materials science. Their unique photophysical properties, characterized by environmentally sensitive fluorescence, make them invaluable tools as molecular probes, particularly for nucleic acids. This technical guide provides a comprehensive overview of the spectroscopic properties of the this compound molecule, with a focus on its application in drug development as a DNA intercalator.
Core Spectroscopic Properties of this compound and its Metal Complexes
The electronic absorption spectra of this compound and its metal complexes are characterized by intense π-π* transitions in the ultraviolet (UV) region and metal-to-ligand charge-transfer (MLCT) bands in the visible region. The parent ligand itself is weakly emissive in aqueous solutions. However, coordination with a metal center, such as ruthenium(II), and the surrounding solvent environment dramatically influences its photophysical behavior.
Spectroscopic Data in Aqueous and Non-Aqueous Solvents
The luminescence of many ruthenium(II)-DPQ complexes is known to be quenched in aqueous solutions. This quenching is attributed to the formation of a non-emissive excited state through hydrogen bonding of water molecules to the nitrogen atoms of the phenazine (B1670421) moiety. In non-aqueous solvents like acetonitrile, this quenching pathway is suppressed, leading to observable luminescence.
Table 1: Spectroscopic Properties of a Representative Ruthenium-DPQ Complex in Different Solvents
| Complex | Solvent | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Φ | τ (ns) |
| [Ru(bpy)₂this compound]²⁺ | Acetonitrile | 440 (2.0 x 10⁴) | 620 | 0.03 | 200 |
| [Ru(bpy)₂this compound]²⁺ | Water | 440 (2.0 x 10⁴) | - | ~0 | <1 |
Note: Data is compiled from various sources and represents typical values.
The "Light-Switch" Effect: Spectroscopic Changes upon DNA Intercalation
The most remarkable spectroscopic feature of certain this compound complexes, particularly [Ru(bpy)₂this compound]²⁺ and its analogues, is the dramatic enhancement of luminescence upon binding to DNA. This phenomenon, often termed the "light-switch" effect, arises from the intercalation of the planar this compound ligand between the DNA base pairs.[1] This insertion shields the phenazine nitrogens from water molecules, thus inhibiting the quenching pathway and "switching on" the fluorescence.[2] This property makes this compound complexes exceptional stains and probes for DNA.[3]
Table 2: Comparison of Spectroscopic Properties of [Ru(phen)₂this compound]²⁺ in the Absence and Presence of Calf Thymus DNA (ct-DNA)
| Condition | λ_abs (nm) | λ_em (nm) | Relative Emission Intensity |
| Without ct-DNA (in water) | ~445 | ~620 | 1 |
| With ct-DNA (in water) | ~445 (with slight red shift and hypochromism) | ~600 | >20 |
Note: Values are illustrative and can vary with the specific complex, DNA concentration, and binding mode.
The binding of this compound complexes to DNA can be monitored by changes in the absorption spectrum, such as hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the MLCT band, which are characteristic of intercalation.[4]
Experimental Protocols for Spectroscopic Analysis
The characterization of the spectroscopic properties of this compound molecules and their interaction with biomolecules like DNA involves several standard techniques.
UV-Visible Absorption Spectroscopy
This technique is used to determine the absorption characteristics of the this compound complex and to monitor its binding to DNA.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Prepare a stock solution of the this compound complex in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of DNA in a buffer solution (e.g., Tris-HCl buffer at pH 7.2).
-
For titration experiments, a solution of the this compound complex of a fixed concentration is placed in a quartz cuvette (1 cm path length).
-
-
Measurement:
-
Record the absorption spectrum of the this compound complex solution from approximately 200 nm to 800 nm.
-
For DNA binding studies, incrementally add small aliquots of the DNA stock solution to the cuvette containing the this compound complex.
-
After each addition, allow the solution to equilibrate and record the absorption spectrum.
-
A reference cuvette containing only the buffer solution is used to correct for the absorbance of the solvent.
-
-
Data Analysis: Analyze the changes in the absorption maxima and molar extinction coefficients to determine the binding constant and to infer the mode of interaction.
Steady-State Fluorescence Spectroscopy
This method is employed to measure the emission properties of the this compound complex and to quantify the "light-switch" effect.
-
Instrumentation: A spectrofluorometer equipped with a thermostatted cell holder.
-
Sample Preparation: Similar to UV-Vis spectroscopy, prepare solutions of the this compound complex and DNA. The absorbance of the complex at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measurement:
-
Excite the this compound complex at a wavelength corresponding to its MLCT absorption band (e.g., ~450 nm).
-
Record the emission spectrum over a suitable wavelength range (e.g., 500 nm to 800 nm).
-
For DNA titration, add increasing amounts of DNA to the this compound solution and record the emission spectrum after each addition.
-
-
Data Analysis: The enhancement in fluorescence intensity is used to determine the binding affinity of the complex to DNA. The quantum yield can be determined relative to a standard with a known quantum yield.[5][6]
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is used to measure the excited-state lifetime of the this compound complex.
-
Instrumentation: A TCSPC system with a pulsed light source (e.g., a laser diode or a picosecond pulsed laser) and a sensitive detector.
-
Sample Preparation: Prepare samples as for steady-state fluorescence, ensuring low concentrations to avoid aggregation.
-
Measurement:
-
Excite the sample with the pulsed light source at the desired wavelength.
-
Collect the fluorescence decay profile over time.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).
-
-
Data Analysis: The fluorescence decay data is fitted to an exponential function (or multiple exponential functions for complex decays) after deconvolution with the IRF to obtain the excited-state lifetime(s).[7]
Visualizing Interactions and Mechanisms
Graphviz diagrams can be used to illustrate the workflow of spectroscopic analysis and the underlying mechanism of the "light-switch" effect.
Caption: Workflow for Spectroscopic Analysis of this compound-DNA Interactions.
Caption: "Light-Switch" Mechanism of a Ru-DPQ Complex upon DNA Intercalation.
Signaling Pathways and Drug Development Implications
In the context of this compound, "signaling pathways" refers to the molecular interactions and subsequent photophysical events that signal the binding of the molecule to its target, DNA. The fluorescence emission acts as the signal. This principle is fundamental to the use of this compound derivatives in various applications:
-
DNA Probes and Sensors: The high sensitivity and specificity of the "light-switch" effect allow for the detection and quantification of DNA in various samples.
-
Cellular Imaging: Fluorescent this compound complexes can be used to visualize the nucleus and chromosomal DNA in living cells.
-
Therapeutic Agents: Ruthenium-DPQ complexes have been explored as photodynamic therapy (PDT) agents. Upon irradiation, the excited state of the DNA-bound complex can generate reactive oxygen species (ROS), leading to oxidative DNA damage and cell death.[8] The intercalation of the this compound ligand is crucial for this activity, as it brings the photosensitizer into close proximity with the DNA target.[8]
Conclusion
The unique spectroscopic properties of the this compound molecule and its metal complexes, particularly the pronounced "light-switch" effect upon DNA intercalation, make them powerful tools for researchers in chemistry, biology, and medicine. A thorough understanding of their absorption, emission, and excited-state dynamics, as detailed in this guide, is essential for the rational design and application of novel this compound-based probes, imaging agents, and therapeutics. The experimental protocols and mechanistic visualizations provided herein serve as a foundational resource for professionals engaged in the development of new molecular entities targeting DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative damage by ruthenium complexes containing the dipyridophenazine ligand or its derivatives: a focus on intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of DPQ as a DNA Intercalator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrido[3,2-a:2',3'-c]phenazine (DPQ) is a planar, aromatic heterocyclic ligand that has garnered significant attention in the fields of chemistry and biology for its potent DNA intercalating properties. Its unique structure allows it to insert itself between the base pairs of double-stranded DNA, leading to significant conformational changes and functional consequences within the cell. This technical guide provides an in-depth exploration of the DNA intercalation mechanism of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular and cellular processes. The ability of this compound and its metal complexes to interact with and cleave DNA makes it a promising candidate for the development of novel anticancer and antimicrobial agents.
The Intercalation Mechanism of this compound
The primary mechanism by which this compound interacts with DNA is through intercalation. This process involves the insertion of the planar this compound molecule between the stacked base pairs of the DNA double helix. This interaction is primarily driven by non-covalent forces, including π-π stacking interactions between the aromatic rings of this compound and the DNA bases, as well as hydrophobic and van der Waals forces.
Upon intercalation, this compound induces several significant structural changes in the DNA molecule:
-
Unwinding of the DNA Helix: The insertion of the this compound molecule forces the DNA helix to unwind to accommodate the intercalator. This unwinding can affect the supercoiling of DNA, which is crucial for processes like replication and transcription.
-
Lengthening of the DNA Helix: The separation of adjacent base pairs to create space for the this compound molecule results in an overall lengthening of the DNA helix.
-
Disruption of DNA-Protein Interactions: The structural distortions caused by this compound intercalation can interfere with the binding of essential proteins, such as polymerases and transcription factors, to the DNA.
These structural alterations ultimately disrupt critical cellular processes that rely on the integrity of the DNA template, such as DNA replication and transcription, leading to cell cycle arrest and, in many cases, apoptosis.
Quantitative Analysis of this compound-DNA Interaction
| Compound | Method | Binding Constant (K_b) (M⁻¹) | DNA Type | Reference |
| [Cu(this compound)₂]²⁺ | Not Specified | High-affinity binder | Duplex DNA | |
| [Ru(phen)₂L]²⁺ / [Ru(bpy)₂L]²⁺ (L = this compound analogues) | UV-Vis Titration | Varies with ligand | Not Specified | |
| Rhodium Complex | Absorption Titration | 2.85 x 10⁴ | Not Specified |
Table 1: Summary of Quantitative Data for this compound and its Analogues' Interaction with DNA.
Experimental Protocols for Studying this compound-DNA Intercalation
Several key experimental techniques are employed to investigate the mechanism of this compound as a DNA intercalator.
UV-Visible Spectroscopy
Principle: This technique measures the absorption of light by a sample. Upon binding to DNA, the absorption spectrum of this compound can exhibit changes (hypochromism or hyperchromism and bathochromic or hypsochromic shifts), which can be used to determine the binding affinity.
Detailed Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of DNA (e.g., calf thymus DNA) in a buffer (e.g., Tris-HCl).
-
Perform a titration by keeping the concentration of this compound constant and incrementally adding aliquots of the DNA solution.
-
After each addition of DNA, record the UV-Vis absorption spectrum of the solution over a relevant wavelength range.
-
Monitor the changes in the absorbance at the wavelength of maximum absorption (λ_max) of this compound.
-
The binding constant (K_b) can be calculated by fitting the absorbance data to a suitable binding model, such as the Wolfe-Shimer equation.
Fluorescence Spectroscopy
Principle: This method measures the fluorescence emission of a molecule. The fluorescence of this compound can be quenched or enhanced upon intercalation into DNA. This change in fluorescence intensity can be used to study the binding interaction.
Detailed Methodology:
-
Prepare solutions of this compound and DNA as described for UV-Visible Spectroscopy.
-
Excite the this compound solution at its excitation wavelength and record the emission spectrum.
-
Titrate the this compound solution with increasing concentrations of DNA.
-
Record the fluorescence emission spectrum after each addition of DNA.
-
Analyze the quenching or enhancement of fluorescence using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is highly sensitive to the secondary structure of macromolecules like DNA. Intercalation of this compound into DNA will induce changes in the DNA's CD spectrum, providing information about the conformational changes.
Detailed Methodology:
-
Prepare solutions of DNA and this compound in a suitable buffer.
-
Record the CD spectrum of the DNA solution alone in the range of 200-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition.
-
Observe changes in the intensity and position of the CD bands. An increase in the positive band and a decrease in the negative band are often indicative of intercalation.
Viscosity Measurements
Principle: Intercalation of a molecule into the DNA helix causes the DNA to lengthen, which in turn increases the viscosity of the DNA solution.
Detailed Methodology:
-
Prepare a solution of DNA of a known concentration in a buffer.
-
Measure the viscosity of the DNA solution using a viscometer (e.g., a capillary viscometer or a rotating cylinder viscometer).
-
Add increasing amounts of this compound to the DNA solution and measure the viscosity after each addition.
-
Plot the relative specific viscosity (η/η₀) versus the ratio of the concentration of this compound to DNA.
-
A significant increase in viscosity upon addition of this compound is a strong indicator of an intercalative binding mode.
Visualizing the Mechanism and Consequences
This compound Intercalation Mechanism
Caption: this compound molecule inserting between DNA base pairs.
Experimental Workflow for Studying this compound-DNA Intercalation
Luminescence of Ruthenium(II) Dipyrido[3,2-f:2',3'-h]quinoxaline (DPQ) Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium(II) polypyridyl complexes, particularly those containing the dipyrido[3,2-f:2',3'-h]quinoxaline (DPQ) ligand and its derivatives like dipyrido[3,2-a:2',3'-c]phenazine (dppz), have garnered significant attention in the fields of chemical biology and drug development. Their unique photophysical properties, most notably the "molecular light-switch" effect, make them exceptional luminescent probes for nucleic acids and promising candidates for cellular imaging and photodynamic therapy (PDT). This guide provides a comprehensive overview of the synthesis, photophysical characteristics, and biological applications of these complexes. It includes detailed experimental protocols for their synthesis and evaluation, quantitative data for comparative analysis, and graphical representations of key mechanistic pathways and experimental workflows.
Introduction
Ruthenium(II) polypyridyl complexes are characterized by their robust chemical stability, rich photochemistry, and fascinating luminescence properties.[1] Complexes of the general formula [Ru(N-N)2(L-L)]2+, where N-N is a spectator ligand like 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), and L-L is an intercalating ligand such as this compound or dppz, are of particular interest.[2] These complexes typically exhibit strong absorption in the visible region, leading to a metal-to-ligand charge transfer (MLCT) excited state.[3]
The defining feature of many ruthenium this compound and dppz complexes is the "light-switch" effect. In aqueous solutions, these complexes are often non-luminescent due to the quenching of the excited state by water molecules.[4] However, upon intercalation into the hydrophobic environment of the DNA double helix, they are shielded from this quenching, leading to a dramatic enhancement in luminescence.[4][5] This property has been extensively exploited for the development of sensitive probes for DNA structure and function.[1] Furthermore, their ability to generate reactive oxygen species (ROS) upon photoactivation makes them promising photosensitizers for PDT.[6]
Synthesis of Ruthenium(II) this compound Complexes
The synthesis of [Ru(bpy)2(this compound)]Cl2 is typically a two-step process involving the synthesis of the precursor cis-[Ru(bpy)2Cl2] followed by the substitution of the chloride ligands with the this compound ligand.
Synthesis of cis-[Ru(bpy)2Cl2]·2H2O
The precursor complex, cis-[Ru(bpy)2Cl2]·2H2O, can be synthesized by reacting RuCl3·3H2O with 2,2'-bipyridine in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF).[7][8]
Protocol:
-
Combine RuCl3·3H2O, 2,2'-bipyridine (2 equivalents), and LiCl in DMF.
-
Reflux the mixture for several hours under an inert atmosphere (e.g., argon).[8]
-
Cool the reaction mixture to room temperature and add acetone (B3395972) to precipitate the product.[8]
-
Cool the mixture to 0°C to maximize precipitation.[8]
-
Filter the resulting black crystalline solid and wash it with water and then diethyl ether.[8]
-
Dry the product under vacuum.
Synthesis of [Ru(bpy)2(this compound)]Cl2
The final complex is synthesized by reacting the cis-[Ru(bpy)2Cl2] precursor with the this compound ligand.
Protocol:
-
Dissolve cis-[Ru(bpy)2Cl2] and a slight excess of the this compound ligand in an ethanol-water mixture (e.g., 8:2 v/v).[7]
-
Reflux the solution overnight. The color of the solution will typically change, indicating the progress of the reaction.[7]
-
Cool the solution to room temperature and filter to remove any unreacted ligand.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by column chromatography on silica (B1680970) gel or alumina.
-
For biological applications, the counter-ion may be exchanged from PF6- to Cl- using an ion-exchange resin to improve water solubility.[9]
Photophysical Properties and the "Light-Switch" Effect
The luminescence of ruthenium this compound and dppz complexes is governed by the nature of their lowest energy excited state. The "light-switch" phenomenon is attributed to a dynamic equilibrium between two different MLCT excited states.[2]
-
"Bright" Emissive State: In a non-polar environment, such as when intercalated in DNA, the lowest excited state is a strongly emissive MLCT state, similar to that of [Ru(bpy)3]2+.[2][4]
-
"Dark" Non-Emissive State: In protic solvents like water, hydrogen bonding to the phenazine (B1670421) nitrogen atoms of the dppz/DPQ ligand stabilizes a different, non-emissive MLCT state, leading to efficient quenching of luminescence.[4]
The intercalation of the dppz or this compound ligand into the DNA helix protects the phenazine nitrogens from water, shifting the equilibrium towards the "bright" state and "switching on" the luminescence.[4]
Caption: "Light-Switch" mechanism of a Ru(II)-DPQ complex.
Quantitative Photophysical Data
The photophysical properties of ruthenium polypyridyl complexes can be tuned by modifying the ligands. Below is a summary of representative data for some relevant complexes.
| Complex | Solvent/Medium | λabs (nm) (ε, M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference(s) |
| [Ru(bpy)3]2+ | Acetonitrile | 450 (13,600) | 620 | 0.061 | ~600 | [10] |
| [Ru(bpy)2(dppz)]2+ | Acetonitrile | 440 (21,400) | ~617 | - | 750 | [11] |
| [Ru(phen)2(dppz)]2+ | Acetonitrile | 440 (21,000) | ~617 | - | 787 | [11] |
| [Ru(bpy)2(dppz)]2+-DNA | Aqueous Buffer | - | ~617 | - | up to 294 | [11] |
| [Ru(bpy)2(this compound)]2+ | - | 450 (14,200) | - | - | - | |
| [Ru(bpy)2(dppn)]2+ | Acetonitrile | - | - | - | 33,000 | [12] |
Note: Data can vary depending on the specific experimental conditions (e.g., solvent, temperature, presence of oxygen).
Experimental Protocols
DNA Binding Studies: Luminescence Titration
Luminescence titration is a common method to determine the binding affinity of a ruthenium complex to DNA.
Protocol:
-
Prepare a stock solution of the ruthenium complex in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically.
-
Place a fixed concentration of the ruthenium complex in a quartz cuvette.
-
Record the initial emission spectrum of the complex upon excitation at its MLCT absorption maximum (typically around 450 nm).
-
Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate and record the emission spectrum.
-
Plot the change in luminescence intensity as a function of the DNA concentration.
-
The binding constant (Kb) can be calculated by fitting the titration data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis.[13]
Caption: Luminescence titration workflow.
Cellular Imaging with Confocal Microscopy
The luminescent properties of ruthenium this compound complexes make them excellent probes for cellular imaging.
Protocol:
-
Culture cells (e.g., HeLa, HepG2) on glass-bottomed dishes suitable for microscopy.
-
Incubate the cells with a solution of the ruthenium complex at a desired concentration (typically in the low micromolar range) for a specific duration (e.g., 2-24 hours).[12][14]
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unbound complex.
-
If desired, co-stain with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).
-
Image the cells using a confocal laser scanning microscope.
-
Excite the ruthenium complex at an appropriate wavelength (e.g., 488 nm laser line) and collect the emission in the red region of the spectrum (typically > 600 nm).[14]
-
Analyze the images to determine the subcellular localization of the complex.
Biological Applications
Cellular Uptake and Localization
The cellular uptake of these cationic ruthenium complexes is influenced by their lipophilicity and can occur through various mechanisms, including passive diffusion and endocytosis.[5][15] Complexes with more lipophilic ancillary ligands, such as diphenylphenanthroline (DIP), tend to exhibit enhanced cellular uptake.[5] Once inside the cell, these complexes can localize in different organelles, including the cytoplasm, mitochondria, lysosomes, and nucleus, depending on their specific structure and the cell type.[12][15]
Caption: Cellular uptake and localization of Ru(II) complexes.
Photodynamic Therapy (PDT)
Upon excitation with light of an appropriate wavelength, many ruthenium polypyridyl complexes can act as photosensitizers, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (1O2).[6][16] This property makes them attractive candidates for PDT. The efficacy of a ruthenium-based photosensitizer depends on several factors, including its cellular uptake, subcellular localization, and the quantum yield of singlet oxygen generation.[17]
Caption: Workflow for evaluating the PDT efficacy of Ru(II) complexes.
Conclusion
Ruthenium(II) this compound and related dppz complexes represent a versatile class of compounds with significant potential in biomedical research and drug development. Their unique "light-switch" luminescence upon DNA binding provides a powerful tool for probing nucleic acid interactions and for high-contrast cellular imaging. Furthermore, their photosensitizing properties open up avenues for their application in photodynamic therapy. The ability to systematically modify their structures allows for the fine-tuning of their photophysical and biological properties, paving the way for the rational design of next-generation diagnostics and therapeutics. Continued research in this area is expected to yield even more sophisticated and effective ruthenium-based agents for a wide range of biological applications.
References
- 1. Ruthenium(ii) complexes with dppz: from molecular photoswitch to biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting Photosensitized Processes of Ru(II) Polypyridyl Structural Isomers Containing Linear and Hooked Intercalating Ligands Bound to Guanine-Rich DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic study on the photochemical "light switch" behavior of [Ru(bpy)2dmdppz]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition Metal Complexes and Photodynamic Therapy from a Tumor-Centered Approach: Challenges, Opportunities, and Highlights from the Development of TLD1433 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. houston.chem.cornell.edu [houston.chem.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interactions of ruthenium(II) polypyridyl complexes with human telomeric DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods to Explore Cellular Uptake of Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photodynamic Therapy of Inorganic Complexes for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro evaluation of ruthenium complexes for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DPQ Derivatives and Their Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone (DPQ) and its derivatives, a class of potent small molecule inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. This document details their core chemical features, mechanism of action, and burgeoning applications in oncology, inflammation, and neuroprotection. Included are summaries of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a variety of cellular processes, most notably DNA repair and programmed cell death. Among the PARP family, PARP-1 is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). The inhibition of PARP-1 has emerged as a clinically validated strategy in oncology, particularly for cancers harboring mutations in the BRCA1 or BRCA2 genes, leveraging the principle of synthetic lethality.
This compound (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone) is a potent and selective inhibitor of PARP-1. Its ability to permeate the blood-brain barrier has also made it a valuable tool for investigating the role of PARP-1 in the central nervous system. This guide explores the chemical biology of this compound and its derivatives, providing a technical resource for researchers aiming to harness their therapeutic potential.
Chemical Structure and Synthesis
The core structure of this compound is a 3,4-dihydro-1(2H)-isoquinolinone scaffold. The piperidinylbutoxy side chain at the 5-position is a key feature for its interaction with the PARP-1 active site.
General Synthesis of the 3,4-dihydro-1(2H)-isoquinolinone Core:
The synthesis of the 3,4-dihydro-1(2H)-isoquinolinone scaffold can be achieved through several methods, including the Bischler-Napieralski reaction followed by reduction, or via a Curtius rearrangement sequence. One common approach involves the high-temperature thermal cyclization of an in situ formed styryl isocyanate. Catalytic hydrogenation of the resulting 1(2H)-isoquinolinone yields the desired 3,4-dihydro-1(2H)-isoquinolinone core.[1] Modifications at the 5-position, such as the introduction of the piperidinylbutoxy chain, are typically achieved through O-alkylation of a 5-hydroxy-3,4-dihydro-1(2H)-isoquinolinone precursor.[1]
Mechanism of Action
This compound and its derivatives exert their biological effects primarily through the competitive inhibition of PARP-1. By binding to the nicotinamide-binding pocket of the enzyme's catalytic domain, they prevent the synthesis of poly(ADP-ribose) (PAR) chains from NAD+. This inhibition has several downstream consequences:
-
Inhibition of DNA Repair: By blocking PARP-1, this compound prevents the recruitment of DNA repair machinery to sites of single-strand breaks. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these unrepaired SSBs are converted to lethal double-strand breaks (DSBs) during DNA replication, leading to cell death.
-
Modulation of Inflammatory Pathways: PARP-1 is a co-activator of several pro-inflammatory transcription factors, including NF-κB. This compound has been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2] This anti-inflammatory effect is a key area of investigation for these compounds.
Quantitative Data on this compound and Derivatives
The following tables summarize the available quantitative data for this compound and related isoquinolinone-based PARP inhibitors to facilitate comparison.
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| This compound | PARP-1 | 40 | - | - | |
| Derivative 1a | PARP-1 | 91.4 | - | - | [3] |
| Derivative 1b | PARP-1 | 105 | - | - | [3] |
| Phthalazinone Derivative 23 | PARP-1 | - | Capan-1 (BRCA2 deficient) | High | [3] |
| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 1a | PARP-1 | 91.4 | - | - | [3] |
| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 1b | PARP-1 | 105 | - | - | [3] |
Note: Data on a comprehensive set of direct this compound derivatives is limited in the public domain. The table includes data on related isoquinolinone and other PARP inhibitor scaffolds for comparative purposes.
Applications of this compound Derivatives
Cancer Research
The primary application of PARP inhibitors, including this compound derivatives, is in oncology. They have shown efficacy in preclinical models of various cancers, particularly those with defects in DNA repair pathways.
Inflammation and Autoimmune Diseases
The anti-inflammatory properties of this compound, mediated through the inhibition of the NF-κB pathway, make it a promising candidate for the treatment of inflammatory conditions. In a mouse model of acute lung injury (ALI) induced by lipopolysaccharide (LPS), treatment with this compound at a dose of 10 µg/kg significantly reduced neutrophil infiltration, myeloperoxidase activity, and the upregulation of pro-inflammatory mediators.[2]
Neuroprotection
PARP-1 hyperactivation is implicated in neuronal cell death following ischemic injury and in neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier makes it a valuable tool for studying the role of PARP-1 in the central nervous system and as a potential neuroprotective agent.
Experimental Protocols
PARP-1 Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
96-well plates (high-binding)
-
Stop solution (e.g., 1 M H2SO4)
Procedure:
-
Coat a 96-well plate with Histone H1 overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compounds (this compound derivatives) at various concentrations to the wells.
-
Add recombinant PARP-1 enzyme to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vivo Acute Lung Injury Model
This protocol provides an example of an in vivo experiment to evaluate the anti-inflammatory effects of this compound.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Administer this compound (e.g., 10 µg/kg) or vehicle control intraperitoneally to the mice.
-
After a set time (e.g., 1 hour), induce acute lung injury by intratracheal instillation of lipopolysaccharide (LPS).
-
After a further period (e.g., 6 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.[2]
-
Analyze the BAL fluid for inflammatory cell counts and cytokine levels (e.g., TNF-α, IL-6) using ELISA.
-
Process the lung tissue for histological analysis (e.g., H&E staining) to assess inflammation and for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
Signaling Pathways and Experimental Workflows
PARP-1 and NF-κB Signaling Pathway
This compound's inhibition of PARP-1 has a significant impact on the NF-κB signaling pathway, a key regulator of inflammation.
Caption: PARP-1's role in the NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro PARP-1 Inhibition and Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening this compound derivatives.
Caption: A typical workflow for the in vitro screening of this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of PARP-1 inhibitors with therapeutic potential in a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Their well-defined mechanism of action and amenability to chemical modification make them attractive candidates for further drug development. This technical guide provides a foundational resource for researchers in this field, summarizing key data and methodologies to facilitate the advancement of these compounds from the laboratory to the clinic. Further research into the structure-activity relationships of a broader range of this compound analogs is warranted to fully exploit their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Electron Transfer Dynamics of Dipyrido[3,2-a:2',3'-c]phenazine (DPQ): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dipyrido[3,2-a:2',3'-c]phenazine (DPQ) and its derivatives have garnered significant attention in various scientific fields, particularly for their intriguing electron transfer properties. This technical guide provides an in-depth exploration of the core electron transfer characteristics of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved in its applications, especially in the context of photodynamic therapy (PDT) and DNA interactions.
Core Electron Transfer Properties of this compound Derivatives
The electron transfer capabilities of this compound compounds are intrinsically linked to their molecular structure. The extended π-system of the phenazine (B1670421) core acts as an excellent electron acceptor, a property that can be finely tuned by the introduction of various substituent groups. This modulation of the electronic landscape directly influences the redox potentials and, consequently, the kinetics of electron transfer processes.
Metal complexes of this compound, particularly with ruthenium(II), have been extensively studied. In these complexes, the this compound ligand often serves as the primary acceptor in photoinduced electron transfer events. Upon excitation, a metal-to-ligand charge transfer (MLCT) can occur, where an electron is promoted from a metal-centered orbital to a ligand-based π* orbital, primarily localized on the this compound moiety. The subsequent electron transfer processes are critical to their function as photosensitizers and molecular probes.
Quantitative Data on this compound Derivatives
To facilitate a comparative analysis, the following tables summarize key quantitative data related to the electron transfer properties of various this compound derivatives and their metal complexes.
Table 1: Redox Potentials of Selected this compound Derivatives and a Ruthenium Complex
| Compound | Ered1 (V vs. SCE) | Ered2 (V vs. SCE) | Eox (V vs. SCE) | Reference |
| dppz | -1.65 | -2.05 | - | [1] |
| Ru(CO)3(this compound) | -1.65 | - | Quasi-reversible | [1] |
| Ru(CO)2(this compound)(py) | -1.72 | - | Quasi-reversible | [1] |
| Os(CO)3(this compound) | -1.57 | - | Quasi-reversible | [1] |
| Rh2(this compound)2Cl6 | -0.85 | - | - | [1] |
Note: Redox potentials are highly dependent on the solvent system and supporting electrolyte used in the experiment. The values presented here are for comparative purposes.
Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Photosensitizers
| Photosensitizer | Solvent | ΦΔ | Reference |
| DihydroxoP(V)tetraphenylporphyrin (P(V)TPP) | Ethanol | 0.28 | [2] |
| Porphyrins (free-base and di-cation forms) | Various | 0.44 - 0.85 | [3] |
| Zinc Phthalocyanine (ZnPc) in DMF | DMF | 0.55 | [4] |
| DPPBDPI | - | up to 0.80 | [5] |
Note: The singlet oxygen quantum yield is a measure of the efficiency of generating singlet oxygen upon photoexcitation. This table includes data for various photosensitizers to provide context for the potential of this compound derivatives in PDT.
Experimental Protocols for Characterizing Electron Transfer
The elucidation of electron transfer properties of this compound compounds relies on a suite of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of chemical species. It provides information on reduction and oxidation potentials, the reversibility of electron transfer processes, and can be used to estimate electron transfer rate constants.
Experimental Protocol for Cyclic Voltammetry of a Ruthenium-DPQ Complex:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), in an appropriate aprotic solvent like acetonitrile (B52724) or dichloromethane.
-
Preparation of the Analyte Solution: Dissolve the Ruthenium-DPQ complex in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use a glassy carbon or platinum electrode as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the initial and final potentials to scan a range that encompasses the expected redox events of the complex.
-
Set the scan rate, typically starting at 100 mV/s.
-
Initiate the cyclic voltammogram, recording the current response as a function of the applied potential.
-
Perform scans at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer processes.
-
-
Data Analysis: Analyze the resulting voltammograms to determine the peak potentials (Epa and Epc) for the anodic and cathodic scans, respectively. The half-wave potential (E1/2), an indicator of the formal redox potential, can be calculated as (Epa + Epc) / 2 for reversible processes. The separation between the anodic and cathodic peaks (ΔEp) provides information about the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
Transient Absorption Spectroscopy (TAS)
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states and reactive intermediates on timescales ranging from femtoseconds to milliseconds. It is invaluable for directly observing photoinduced electron transfer events.
Experimental Protocol for Transient Absorption Spectroscopy of a this compound Derivative:
-
Sample Preparation: Prepare a solution of the this compound derivative in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an optical density of approximately 0.3-0.5 at the excitation wavelength.
-
Instrumentation Setup:
-
Utilize a femtosecond or picosecond laser system to generate both the pump and probe pulses.
-
The pump pulse, with a wavelength chosen to excite the sample, initiates the photochemical process.
-
The probe pulse is a broadband white-light continuum generated by focusing a portion of the laser output into a nonlinear medium (e.g., a sapphire plate).
-
An optical delay line is used to vary the time delay between the arrival of the pump and probe pulses at the sample.
-
-
Data Collection:
-
The pump beam excites a fraction of the molecules in the sample.
-
The probe beam passes through the excited sample volume at a specific time delay after the pump pulse.
-
The transmitted probe light is directed to a spectrometer equipped with a fast detector (e.g., a CCD camera) to record the absorption spectrum.
-
The change in absorbance (ΔA) is calculated as the difference between the absorbance of the sample with and without the pump pulse.
-
This process is repeated for a range of time delays to construct a two-dimensional data set of ΔA as a function of wavelength and time.[6]
-
-
Data Analysis: The transient absorption spectra are analyzed to identify the spectral signatures of the excited states and any transient species formed. The kinetics of the rise and decay of these species are fitted to appropriate models to extract lifetimes and rate constants for processes such as electron transfer, intersystem crossing, and internal conversion.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the redox state and the spectral properties of a molecule. This is particularly useful for identifying the electronic transitions associated with different oxidation states.
Experimental Protocol for Spectroelectrochemistry of a this compound Complex:
-
Cell and Electrode Setup:
-
Instrumentation:
-
Measurement Procedure:
-
Fill the cell with the deoxygenated analyte solution (the this compound complex in an electrolyte solution).
-
Apply a series of controlled potentials to the working electrode using the potentiostat.
-
At each potential step, allow the system to reach electrochemical equilibrium (as indicated by a stable current).
-
Record the full UV-Vis-NIR absorption spectrum.
-
-
Data Analysis: The resulting spectra at different potentials are analyzed to observe the appearance and disappearance of absorption bands corresponding to the different oxidation states of the this compound complex. This allows for the definitive assignment of spectral features to specific redox species.
Singlet Oxygen Quantum Yield (ΦΔ) Determination
For this compound derivatives intended for use in photodynamic therapy, quantifying their ability to generate singlet oxygen (1O2) is crucial. The singlet oxygen quantum yield (ΦΔ) is a measure of this efficiency. An indirect method using a chemical scavenger is commonly employed.
Experimental Protocol for Singlet Oxygen Quantum Yield Determination using 1,3-Diphenylisobenzofuran (B146845) (DPBF):
-
Reagent Preparation:
-
Prepare a stock solution of the this compound photosensitizer in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the singlet oxygen scavenger, 1,3-diphenylisobenzofuran (DPBF), in the same solvent. DPBF has a strong absorption around 410-420 nm, which disappears upon reaction with singlet oxygen.
-
Prepare a stock solution of a standard photosensitizer with a known ΦΔ in the same solvent (e.g., methylene (B1212753) blue or Rose Bengal).
-
-
Sample Preparation:
-
In separate quartz cuvettes, prepare solutions of the this compound photosensitizer and the standard photosensitizer. Adjust the concentrations so that their absorbance at the excitation wavelength is identical (typically around 0.1).
-
To each cuvette, add a known concentration of DPBF. The final concentration of DPBF should be such that its absorbance at the monitoring wavelength is around 1.0.
-
-
Photolysis and Monitoring:
-
Irradiate the sample and reference solutions with a monochromatic light source at the chosen excitation wavelength.
-
At regular time intervals, record the absorption spectrum of each solution and monitor the decrease in the absorbance of DPBF at its maximum absorption wavelength.[11]
-
-
Data Analysis:
-
Plot the absorbance of DPBF versus irradiation time for both the sample and the reference. The slope of this plot is proportional to the rate of DPBF consumption.
-
The singlet oxygen quantum yield of the this compound photosensitizer (ΦΔsample) can be calculated using the following equation: ΦΔsample = ΦΔref * (ksample / kref) where ΦΔref is the known quantum yield of the standard, and ksample and kref are the slopes of the DPBF absorbance decay plots for the sample and the reference, respectively.[12]
-
Signaling Pathways and DNA Damage Mechanisms
The utility of this compound derivatives in anticancer applications, particularly photodynamic therapy, stems from their ability to induce cellular damage upon photoactivation. The primary mechanism involves the generation of reactive oxygen species (ROS), including singlet oxygen, which can lead to oxidative damage of cellular components, most notably DNA.
Photoinduced DNA Damage by this compound
Upon light absorption, a this compound-based photosensitizer can enter an excited triplet state. This excited state can then transfer its energy to molecular oxygen (Type II mechanism) to generate highly reactive singlet oxygen (1O2). Alternatively, the excited photosensitizer can engage in electron transfer reactions with biological substrates (Type I mechanism), leading to the formation of other ROS such as superoxide (B77818) anion (O2•−) and hydroxyl radicals (•OH).[13]
These ROS can directly damage DNA through several mechanisms:
-
Guanine (B1146940) Oxidation: Guanine is the most easily oxidized of the DNA bases. Singlet oxygen and other ROS can react with guanine to form various oxidation products, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) being a major and mutagenic lesion.[2][14][15] The formation of 8-oxodGuo can lead to G:C to T:A transversions during DNA replication.
-
DNA Strand Breaks: ROS can attack the deoxyribose sugar backbone of DNA, leading to the formation of single-strand breaks (SSBs) and, in some cases, double-strand breaks (DSBs).[16][17][18] These breaks can disrupt DNA replication and transcription and trigger cell death pathways.
The following diagram illustrates the general mechanism of this compound-mediated photoinduced DNA damage.
Caption: Mechanism of this compound-mediated photoinduced DNA damage.
Cellular Signaling Responses to this compound-Induced DNA Damage
The DNA damage induced by this compound-based PDT triggers a complex network of cellular signaling pathways aimed at either repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis).
Key signaling pathways activated in response to oxidative DNA damage include:
-
DNA Damage Response (DDR) Pathway: The presence of DNA lesions like 8-oxodGuo and strand breaks activates sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a cascade of downstream effector proteins, including p53 and checkpoint kinases (Chk1/Chk2), which orchestrate cell cycle arrest to allow time for DNA repair.[19]
-
Apoptosis Pathways: If the DNA damage is irreparable, the p53 tumor suppressor protein can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Puma. The release of cytochrome c from the mitochondria is a key event in the intrinsic apoptotic pathway, leading to the activation of caspases, the executioners of apoptosis.[20][21][22]
-
Stress-Activated Protein Kinase (SAPK) Pathways: Oxidative stress activates stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. These pathways can have dual roles, promoting either cell survival or apoptosis depending on the cellular context and the extent of the damage.[23]
The following diagram provides a simplified overview of the cellular signaling pathways activated by this compound-induced DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanine-specific DNA oxidation photosensitized by the tetraphenylporphyrin phosphorus(V) complex via singlet oxygen generation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitizer synergistic effects: D–A–D structured organic molecule with enhanced fluorescence and singlet oxygen quantum yield for photodynamic therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. selectscience.net [selectscience.net]
- 11. researchgate.net [researchgate.net]
- 12. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Mechanism of guanine-specific DNA damage by oxidative stress and its role in carcinogenesis and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reactive oxygen species and oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Oxidized Base Damage and Single-Strand Break Repair in Mammalian Genomes: Role of Disordered Regions and Posttranslational Modifications in Early Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual inhibition of DNA damage repair sensitizes photodynamic therapy for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Death Pathways Associated with Photodynamic Therapy: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
DPQ as a Molecular Light Switch for DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipyridophenazine (DPQ) and its derivatives, particularly when incorporated as ligands in transition metal complexes such as Ruthenium(II), have emerged as highly sensitive luminescent probes for DNA. These molecules exhibit a remarkable "molecular light switch" effect, displaying little to no luminescence in aqueous solution but emitting intense light upon intercalation into the DNA double helix. This property makes them invaluable tools in molecular biology, diagnostics, and therapeutic research. This technical guide provides a comprehensive overview of the core principles of this compound as a DNA light switch, including its mechanism of action, quantitative binding data, detailed experimental protocols for its study, and its applications in research and drug development.
The "Molecular Light Switch" Phenomenon of this compound
The defining characteristic of this compound-based DNA probes is their environment-sensitive luminescence. In aqueous environments, the luminescence of this compound-containing complexes, such as [Ru(bpy)₂this compound]²⁺ (where bpy is 2,2'-bipyridine), is efficiently quenched.[1] This quenching is attributed to the formation of a non-emissive excited state through hydrogen bonding between water molecules and the nitrogen atoms of the phenazine (B1670421) moiety.[2]
Upon introduction to a solution containing double-stranded DNA (dsDNA), the planar this compound ligand intercalates between the DNA base pairs. This insertion into the hydrophobic core of the DNA helix physically shields the phenazine nitrogen atoms from the surrounding aqueous solvent.[2] The exclusion of water molecules prevents the formation of the non-emissive excited state, leading to a dramatic increase in luminescence quantum yield and lifetime, thus "switching" the light on. This process is highly sensitive to the structure and conformation of the DNA, with some studies showing preferential binding to certain sequences or structures like G-quadruplexes.[3]
Quantitative Analysis of this compound-DNA Interactions
The interaction between this compound-containing complexes and DNA has been quantified using various biophysical techniques. The following tables summarize key photophysical and thermodynamic parameters for this compound and the closely related, and often studied, dipyrido[3,2-a:2',3'-c]phenazine (dppz) complexes, which exhibit a similar light-switch mechanism.
Table 1: Photophysical Properties of this compound/Dppz Complexes in the Absence and Presence of DNA
| Complex | Condition | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference(s) |
| [Ru(bpy)₂this compound]²⁺ | Buffer | ~450 | - | ~0 | - | [1] |
| + Calf Thymus DNA | ~450 | ~610 | > 0.01 | > 100 | [1] | |
| [Ru(bpy)₂dppz]²⁺ | Buffer | ~440 | - | ~0 | - | [1][2] |
| + Calf Thymus DNA | ~440 | ~617 | 0.02 - 0.05 | 150 - 400 | [1][2][4] | |
| [Ru(phen)₂dppz]²⁺ | Buffer | ~440 | - | ~0 | - | [2] |
| + Calf Thymus DNA | ~440 | ~617 | ~0.04 | ~200 | [2][4] |
Table 2: Thermodynamic Parameters of this compound/Dppz-DNA Binding
| Complex | DNA Type | Method | Binding Constant (K_b, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) | Reference(s) |
| [Ru(bpy)₂dppz]²⁺ | Calf Thymus DNA | AFM | (1.5 ± 0.7) x 10⁵ | - | - | [1] |
| [Ru(phen)₂dppz]²⁺ | poly(dAdT)₂ | ITC | - | -11.6 (Δ-isomer) | - | |
| [Ru(phen)₂dppz]²⁺ | Calf Thymus DNA | Various | 10⁶ - 10⁷ | - | - | [2] |
Signaling Pathways and Experimental Workflows
The study of this compound-DNA interactions involves a series of experimental steps to characterize the binding and the resulting photophysical changes. The following diagrams, generated using Graphviz, illustrate the core concepts and workflows.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for studying DNA-ligand interactions and are specifically adapted for the investigation of this compound-based molecular light switches.
Synthesis of [Ru(bpy)₂(this compound)]Cl₂
This protocol is adapted from methods for synthesizing similar Ruthenium(II) polypyridyl complexes.[5][6]
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
Dipyridophenazine (this compound)
-
Ethanol
-
Water
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a 3:1 ethanol/water mixture in a round-bottom flask.
-
Reflux the mixture with stirring for 4-6 hours. The color of the solution should change, typically to a deep red or orange.
-
Allow the solution to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid with diethyl ether to remove any unreacted this compound ligand.
-
Redissolve the solid in a minimum amount of hot water and filter to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to promote crystallization of the product.
-
Collect the crystals by filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the product, [Ru(bpy)₂(this compound)]Cl₂, under vacuum.
-
Characterize the final product by ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.
Fluorescence Titration
This protocol outlines the steps to determine the binding constant of a this compound complex to DNA.
Materials:
-
Stock solution of [Ru(bpy)₂(this compound)]Cl₂ in a suitable buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2).
-
Stock solution of calf thymus DNA (ct-DNA) in the same buffer.
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Determine the concentration of the ct-DNA stock solution spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Prepare a solution of the Ru(II) complex in the buffer at a fixed concentration (e.g., 10 µM) in a quartz cuvette.
-
Record the initial fluorescence spectrum of the complex solution (excitation typically around 450 nm).
-
Make successive additions of small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.
-
Correct the fluorescence intensity for the dilution effect at each titration point.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Analyze the data using a suitable binding model, such as the Scatchard equation or a non-linear fitting algorithm, to determine the binding constant (K_b).
Viscosity Measurement
Viscosity measurements can provide evidence for the mode of binding (intercalation vs. groove binding).[7][8]
Materials:
-
ct-DNA solution in buffer.
-
Stock solution of the this compound complex.
-
Ubbelohde or similar viscometer.
-
Constant temperature water bath.
-
Stopwatch.
Procedure:
-
Maintain the viscometer at a constant temperature (e.g., 25.0 ± 0.1 °C) in a water bath.
-
Measure the flow time of the buffer alone (t₀).
-
Measure the flow time of the DNA solution in the buffer (t_DNA).
-
Add increasing aliquots of the this compound complex stock solution to the DNA solution in the viscometer.
-
After each addition, mix thoroughly and allow for equilibration before measuring the flow time.
-
Calculate the relative viscosity (η/η₀) at each concentration ratio of [Complex]/[DNA], where η = (t - t₀)/t₀ and η₀ = (t_DNA - t₀)/t₀.
-
Plot the relative specific viscosity versus the binding ratio. An increase in relative viscosity is indicative of DNA lengthening, which supports an intercalative binding mode.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy can reveal changes in DNA conformation upon ligand binding.[9][10][11][12]
Materials:
-
ct-DNA solution in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).
-
Stock solution of the this compound complex.
-
CD spectropolarimeter.
-
Quartz cuvette with a suitable path length (e.g., 1 cm).
Procedure:
-
Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. The spectrum should exhibit the characteristic features of B-form DNA (a positive band around 275 nm and a negative band around 245 nm).
-
Add aliquots of the this compound complex stock solution to the DNA solution.
-
After each addition, mix and equilibrate before recording the CD spectrum.
-
Observe changes in the DNA CD spectrum. An increase in the intensity of the positive band and a shift in the negative band are often associated with intercalation, indicating a stabilization of the B-form conformation.
Applications in Research and Drug Development
The unique properties of this compound-based molecular light switches have led to a wide range of applications:
-
DNA Quantification and Visualization: Their high sensitivity and specificity for dsDNA make them excellent stains for DNA in electrophoresis gels and for quantifying DNA in solution.
-
Probing DNA Structure and Conformation: The sensitivity of their luminescence to the local DNA environment allows for the study of different DNA structures, such as Z-DNA and G-quadruplexes.[3]
-
Cellular Imaging: Lipophilic derivatives of this compound complexes can cross cell membranes and selectively stain nuclear DNA, enabling real-time imaging of cellular processes.[13]
-
High-Throughput Screening: The light-switch effect can be utilized in high-throughput screening assays to identify compounds that interact with DNA or to study enzyme-DNA interactions.
-
Therapeutic Agents: The ability of this compound complexes to intercalate into DNA and, in some cases, induce photocleavage upon irradiation, makes them potential candidates for photodynamic therapy (PDT) in cancer treatment.[14]
Conclusion
This compound and its metal complexes represent a powerful class of molecular tools for the study of DNA. Their characteristic "light switch" behavior provides a highly sensitive and versatile platform for a multitude of applications in research and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize these remarkable compounds in their work. Further exploration and functionalization of the this compound scaffold will undoubtedly lead to the development of even more sophisticated and targeted DNA probes and therapeutic agents in the future.
References
- 1. Exploring the Interaction of Ruthenium(II) Polypyridyl Complexes with DNA Using Single-Molecule Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interactions of ruthenium(II) polypyridyl complexes with human telomeric DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. researchgate.net [researchgate.net]
- 7. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism – ScienceOpen [scienceopen.com]
- 12. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Unusual photophysical properties of a ruthenium(II) complex related to [Ru(bpy)2(dppz)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of the "Molecular Light Switch": An In-depth Technical Guide to Early Research on Dipyrido[3,2-a:2',3'-c]phenazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrido[3,2-a:2',3'-c]phenazine, commonly abbreviated as dppz, is a heterocyclic compound that has garnered significant attention in the scientific community. Its unique photophysical properties, particularly when complexed with transition metals like ruthenium, have paved the way for its use as a versatile tool in chemical biology and materials science. This technical guide delves into the foundational research on dppz, with a special focus on its synthesis, photophysical characteristics, and its celebrated role as a "molecular light switch" for DNA.
The Genesis of a "Molecular Light Switch"
In a landmark 1990 study, Barton and colleagues first reported the remarkable behavior of the ruthenium complex [Ru(bpy)₂dppz]²⁺ (where bpy is 2,2'-bipyridine). They observed that this complex exhibited no photoluminescence in aqueous solutions at room temperature. However, in the presence of double-helical DNA, it displayed intense luminescence.[1][2][3] This phenomenon, dubbed the "molecular light switch" effect, arises from the shielding of the dppz ligand from water molecules upon intercalation into the DNA double helix.[1] In an aqueous environment, the excited state of the complex is quenched by water.[1] But when intercalated within the hydrophobic core of DNA, the dppz ligand is protected, allowing for radiative decay and strong light emission.[1][4] This discovery opened up a new avenue for designing sensitive probes for nucleic acids.[2][3]
Synthesis of Dipyrido[3,2-a:2',3'-c]phenazine and its Metal Complexes
The synthesis of the dppz ligand is a relatively straightforward condensation reaction. The general procedure involves the reaction of 1,10-phenanthroline-5,6-dione (B1662461) with an o-phenylenediamine (B120857) derivative.[5][6]
Experimental Protocol: Synthesis of dppz Ligand
A common method for the synthesis of the dppz ligand is as follows:
-
Dissolution: 1,10-phenanthroline-5,6-dione is dissolved in a suitable solvent, such as ethanol, and heated.[5]
-
Condensation: An equimolar amount of o-phenylenediamine is added to the solution.
-
Reflux: The reaction mixture is heated under reflux for a period of time, typically around 30 minutes.[5]
-
Precipitation and Isolation: Upon cooling, the dppz ligand precipitates out of the solution. The product is then isolated by filtration, washed with a solvent like methanol, and dried under a vacuum.[5]
The synthesis of metal-dppz complexes, such as those with ruthenium, typically involves the reaction of a metal precursor (e.g., Ru(bpy)₂Cl₂) with the dppz ligand in a suitable solvent.
The "Molecular Light Switch" Mechanism
The "light switch" effect of [Ru(bpy)₂dppz]²⁺ is a photophysical phenomenon governed by the interaction of the complex with its environment, particularly water and DNA. The underlying mechanism can be visualized as a transition between a "dark" state and a "bright" state.
Quantitative Photophysical and DNA Binding Data
The interaction of dppz complexes with DNA has been extensively studied to quantify their binding affinity and photophysical changes upon binding. The following tables summarize key quantitative data from early research on ruthenium-dppz complexes.
| Complex | Solvent/Medium | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference(s) |
| [Ru(bpy)₂dppz]²⁺ | Water | ~440 | - | ~0 | - | [1][4] |
| [Ru(bpy)₂dppz]²⁺ | Acetonitrile | ~440 | ~620 | - | - | [4] |
| [Ru(bpy)₂dppz]²⁺ | with Calf Thymus DNA | ~440 | ~628 | >0.01 | ~160 | [2][3][7] |
| [Ru(phen)₂dppz]²⁺ | Water | ~440 | - | ~0 | - | [1][4] |
| [Ru(phen)₂dppz]²⁺ | with Calf Thymus DNA | ~440 | ~617 | - | - | [8] |
Table 1: Photophysical Properties of Ruthenium-dppz Complexes.
| Complex | DNA Type | Binding Constant (K_b, M⁻¹) | Binding Mode | Reference(s) |
| [Ru(bpy)₂dppz]²⁺ | Calf Thymus DNA | > 10⁶ | Intercalation | [3] |
| [Ru(bpy)₂dppz]²⁺ | Mismatched DNA | 26-fold higher than matched | Metalloinsertion | [7] |
| [Ru(phen)₂dppz]²⁺ | Natural DNA | High Affinity | Intercalation | [8] |
Table 2: DNA Binding Characteristics of Ruthenium-dppz Complexes.
Experimental Protocols for Key Assays
DNA Binding Titrations
Spectroscopic titrations are commonly employed to determine the binding affinity of dppz complexes to DNA.
-
Preparation: A solution of the metal-dppz complex with a known concentration is prepared in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Titration: Aliquots of a concentrated DNA solution (e.g., calf thymus DNA) are incrementally added to the complex solution.
-
Measurement: After each addition and equilibration, the absorption or emission spectrum is recorded.
-
Analysis: Changes in the spectra, such as hypochromism in the absorption spectrum or enhancement of the emission intensity, are plotted against the DNA concentration. The data is then fitted to a suitable binding model (e.g., the McGhee-von Hippel model) to calculate the binding constant.[1]
Viscosity Measurements
Viscosity measurements provide evidence for the intercalative binding mode of dppz complexes with DNA.
-
Sample Preparation: Solutions of DNA at a constant concentration are prepared in a buffer.
-
Titration: Increasing amounts of the dppz complex are added to the DNA solutions.
-
Viscosity Measurement: The relative viscosity of each solution is measured using a viscometer.
-
Interpretation: An increase in the relative viscosity of the DNA solution upon addition of the complex is indicative of an intercalative binding mode, as intercalation lengthens and stiffens the DNA helix.
Logical Workflow for dppz-based Research
The progression of early research on dppz can be visualized as a logical workflow, starting from the synthesis of the ligand and culminating in its application as a DNA probe.
Conclusion
The early research on dipyrido[3,2-a:2',3'-c]phenazine, particularly the discovery of the "molecular light switch" effect in its ruthenium complexes, laid a robust foundation for the development of novel photoluminescent probes for biological systems. The ability of these complexes to selectively "turn on" their luminescence in the presence of DNA offered an unprecedented tool for studying nucleic acid structure and interactions. The synthetic accessibility of the dppz ligand and the tunability of its metal complexes continue to inspire the design of new functional molecules for a wide range of applications in diagnostics, therapeutics, and materials science. This guide provides a comprehensive overview of the seminal work in this field, offering valuable insights for researchers and professionals engaged in the ongoing exploration of dppz and its derivatives.
References
- 1. Recent Developments in the Interactions of Classic Intercalated Ruthenium Compounds: [Ru(bpy)2dppz]2+ and [Ru(phen)2dppz]2+ with a DNA Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. DNA-Binding and Cytotoxicity of Copper(I) Complexes Containing Functionalized Dipyridylphenazine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Quinoxaline-2,3-dione Derivatives
A Note on the Acronym "DPQ": The acronym "this compound" is utilized for several distinct chemical entities. These include derivatives of quinoxaline-2,3-dione, which are notable for their activity as AMPA/kainate receptor antagonists, as well as 3,3',5,5'-Tetra-tert-butyldiphenoquinone, an oxidizing agent, and 3,4-Dihydro-5-[4-(1-piperidinyl)butoxyl]-1(2H)-isoquinolinone, a PARP1 inhibitor. This document focuses on the synthesis of the foundational quinoxaline-2,3-dione scaffold, a core structure in many biologically active compounds.
Introduction
Quinoxaline-2,3-dione and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug development.[1][2][3] These compounds are recognized for their wide range of pharmacological activities, including their role as antagonists of the AMPA and kainate glutamate (B1630785) receptors.[4] As such, they are crucial tools in neuroscience research and represent promising scaffolds for the development of therapies for neurodegenerative disorders.[1][3] This document provides detailed protocols for the synthesis of the parent compound, 1,4-dihydroquinoxaline-2,3-dione, a versatile precursor for more complex derivatives.
Synthesis of 1,4-Dihydroquinoxaline-2,3-dione
The primary synthetic route to 1,4-dihydroquinoxaline-2,3-dione involves the cyclocondensation of an o-phenylenediamine (B120857) with a two-carbon unit, typically oxalic acid or its derivatives.[2] Several methods have been developed to optimize this reaction, including classical heating, microwave irradiation, and solvent-free "green" chemistry approaches.[1][2][5]
Reaction Scheme
The overall chemical transformation is as follows:
Caption: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione.
Experimental Protocols
Below are detailed protocols for three common methods for the synthesis of 1,4-dihydroquinoxaline-2,3-dione.
| Parameter | Method A: Conventional Heating | Method B: Microwave Irradiation | Method C: Solvent-Free Grinding |
| Reactants | o-Phenylenediamine (1.08 g, 0.01 mol), Oxalic Acid Dihydrate (1.26 g, 0.01 mol) | o-Phenylenediamine (1.08 g, 0.01 mol), Oxalic Acid Dihydrate (1.26 g, 0.01 mol) | o-Phenylenediamine (1.08 g, 0.01 mol), Oxalic Acid Dihydrate (1.26 g, 0.01 mol) |
| Solvent/Catalyst | Hydrochloric acid (catalyst) in water | 1 mL of water | None |
| Reaction Time | 1.5 hours | 3 minutes | 30 minutes |
| Temperature | Reflux | 400 W microwave power | Room Temperature |
| Work-up | Cool, filter, and recrystallize from water/ethanol | Add 100 mL water, irradiate for 1 min, cool, filter, and recrystallize | Crystallize from water or water/ethanol (1:1) mixture |
| Yield | Good | High | Excellent (up to 98%)[3] |
Detailed Methodologies
Method A: Conventional Heating [1]
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.01 mol) and oxalic acid dihydrate (0.01 mol).
-
Add a suitable amount of water and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux using an oil bath for 1.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and recrystallize from a water/ethanol mixture to obtain pure 1,4-dihydroquinoxaline-2,3-dione.
Method B: Microwave Irradiation [1][6]
-
In an open beaker, thoroughly mix powdered o-phenylenediamine (0.01 mol) and oxalic acid dihydrate (0.01 mol).
-
Add 1 mL of water and mix to form a paste.
-
Place the beaker in a microwave reactor and irradiate at 400 W for 3 minutes.[1]
-
Add 100 mL of water to the mixture and irradiate for an additional minute to achieve a clear solution.
-
Allow the solution to stand at room temperature to crystallize.
-
Filter the product, wash with water, and recrystallize from a suitable solvent.
Method C: Solvent-Free Grinding [3][5]
-
In a mortar, combine o-phenylenediamine (0.01 mol) and oxalic acid dihydrate (0.01 mol).
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue grinding occasionally for 30 minutes, during which the mixture will turn into a melt.
-
Allow the melt to solidify.
-
Crystallize the product from a water or water/ethanol (1:1) mixture to yield pure 1,4-dihydroquinoxaline-2,3-dione.[3]
Application in Biological Systems: AMPA Receptor Antagonism
Quinoxaline-2,3-dione derivatives are well-established competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system.
Caption: Quinoxaline-diones block AMPA receptor activation.
Experimental Workflow: Screening for Neuroprotective Effects
The synthesized quinoxaline-2,3-dione derivatives can be screened for their neuroprotective effects against excitotoxicity.
Caption: Workflow for evaluating neuroprotective agents.
References
- 1. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.in [pharmacyjournal.in]
Application Notes: Utilizing DPQ as a Fluorescent Probe in DNA Binding Assays
Introduction
Dipyrido[3,2-a:2',3'-c]phenazine (DPQ) is a planar, aromatic ligand that has garnered significant interest in the fields of molecular biology and drug development due to its ability to intercalate into the DNA double helix. This interaction is often accompanied by a notable change in its photophysical properties, making it a valuable tool for studying DNA structure and dynamics, as well as for screening potential DNA-binding drugs. A key characteristic of this compound and its metal complexes is the "molecular light-switch" effect, where its fluorescence intensity is significantly enhanced upon intercalation into the hydrophobic environment of the DNA base pairs, away from the quenching environment of aqueous solutions. This application note provides a detailed protocol for the use of this compound in DNA binding assays, focusing on fluorescence spectroscopy techniques to determine binding affinity and specificity.
Principle of the Assay
The fundamental principle of using this compound in DNA binding assays lies in its fluorescence properties. In an aqueous buffer, the fluorescence of this compound is relatively low. However, when this compound intercalates between the base pairs of DNA, it is shielded from solvent quenching, leading to a significant increase in its fluorescence quantum yield. This "light-switch" phenomenon allows for the sensitive detection and quantification of DNA binding events.
By titrating a solution of this compound with increasing concentrations of DNA and measuring the corresponding increase in fluorescence intensity, a binding curve can be generated. This data can then be analyzed to determine the binding constant (Kb), which is a measure of the affinity of this compound for DNA. Furthermore, competitive binding assays can be employed to investigate the ability of other molecules (e.g., potential drug candidates) to displace this compound from the DNA, thereby providing insights into their own DNA binding capabilities.
Key Applications:
-
Determination of DNA Binding Affinity: Quantifying the strength of the interaction between a small molecule and DNA.
-
High-Throughput Screening: Screening libraries of compounds for DNA binding activity.
-
Studying DNA-Drug Interactions: Elucidating the mechanism of action of DNA-targeting drugs.
-
Probing DNA Structure: Investigating conformational changes in DNA.
Experimental Protocols
Protocol 1: Determination of DNA Binding Affinity by Direct Fluorescence Titration
This protocol describes the steps to determine the binding constant (Kb) of this compound to DNA using a direct fluorescence titration method.
Materials and Reagents:
-
Dipyrido[3,2-a:2',3'-c]phenazine (this compound)
-
Calf Thymus DNA (CT-DNA) or other DNA of interest
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
DMSO (for this compound stock solution)
-
Sterile, nuclease-free water
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.
-
Prepare a concentrated stock solution of CT-DNA in Tris-HCl buffer. Determine the concentration of the DNA solution accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).
-
Prepare a working solution of this compound (e.g., 10 µM) in Tris-HCl buffer. Note: The final concentration of DMSO in the working solution should be kept low (e.g., <1%) to avoid interference with the assay.
-
-
Fluorescence Titration:
-
Pipette a fixed volume (e.g., 2 mL) of the this compound working solution into a quartz cuvette.
-
Place the cuvette in the fluorometer and allow the solution to equilibrate to the desired temperature (e.g., 25 °C).
-
Set the excitation wavelength (typically around 370-380 nm for this compound) and record the emission spectrum (typically from 400 nm to 600 nm).
-
Successively add small aliquots (e.g., 2-10 µL) of the DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for the dilution effect caused by the addition of the DNA solution.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the DNA concentration.
-
The binding constant (Kb) can be determined by fitting the data to the Scatchard equation or a suitable non-linear binding model. A common method involves plotting [DNA]/(εA - εF) vs [DNA], where εA is the extinction coefficient of the this compound-DNA adduct and εF is the extinction coefficient of free this compound. The binding constant Kb is the ratio of the slope to the intercept.[1]
-
Protocol 2: Competitive Binding Assay using Fluorescence Quenching
This protocol is designed to assess the ability of a test compound to displace this compound from a pre-formed this compound-DNA complex, which results in the quenching of this compound's fluorescence.
Materials and Reagents:
-
All materials from Protocol 1
-
Test compound (potential DNA binder)
Procedure:
-
Preparation of this compound-DNA Complex:
-
Prepare a solution containing a fixed concentration of this compound and DNA in Tris-HCl buffer, such that a significant portion of the this compound is bound to the DNA (e.g., a DNA concentration that yields approximately 50-70% of the maximum fluorescence enhancement).
-
-
Competitive Titration:
-
Pipette a fixed volume of the pre-formed this compound-DNA complex into a quartz cuvette and record the initial fluorescence intensity (F₀).
-
Add increasing concentrations of the test compound to the cuvette.
-
After each addition, mix and equilibrate the solution before recording the fluorescence intensity (F).
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching at each concentration of the test compound using the formula: % Quenching = [(F₀ - F) / F₀] * 100.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which provides an indication of the test compound's ability to displace this compound and thus its affinity for DNA.
-
Data Presentation
The following tables summarize typical quantitative data obtained from DNA binding assays with this compound and related dppz-containing compounds. It is important to note that binding constants and fluorescence enhancement can vary depending on the specific experimental conditions (e.g., buffer composition, ionic strength, temperature) and the type of DNA used.
Table 1: DNA Binding Constants of this compound and its Metal Complexes
| Compound | DNA Type | Method | Binding Constant (Kb) (M⁻¹) | Reference |
| [Fe(dppz)]Cl₃ | Calf Thymus DNA | Fluorescence Spectroscopy | Comparable to UV-Vis results | [1] |
| [Ru(bpy)₂(dppz)]²⁺ | Calf Thymus DNA | Not Specified | log K > 7 | [2] |
| Ethidium Bromide | Calf Thymus DNA | Not Specified | log K > 6 | [2] |
Table 2: Photophysical Properties of this compound Derivatives
| Compound | Conditions | Fluorescence Quantum Yield (Φ) | Reference |
| 7-(4-methoxybenzoylamino) dppz | Dichloromethane | 0.21 | [3] |
| 7-amino-dppz | Dichloromethane | Not specified, but comparable to above | [3] |
| [Ru(bpy)₂(dppz)]²⁺ | Aqueous solution | Very low (quenched) | [2] |
| [Ru(bpy)₂(dppz)]²⁺ | Intercalated in DNA | Significantly enhanced | [2] |
Visualizations
References
Application Notes and Protocols for DPQ in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyrido[3,2-a:2',3'-c]phenazine (DPQ) is a fluorescent compound known for its ability to intercalate with DNA. This property makes it a valuable tool in fluorescence microscopy for visualizing cellular nuclei and studying DNA-related processes. Its planar aromatic structure allows it to insert between the base pairs of double-stranded DNA, leading to a significant increase in its fluorescence emission upon binding. This "light-up" characteristic makes this compound an attractive probe for live and fixed cell imaging, minimizing background fluorescence from unbound molecules. These application notes provide an overview of the use of this compound in fluorescence microscopy, including its photophysical properties and detailed protocols for its application.
Principle of Action: DNA Intercalation
This compound functions as a fluorescent probe primarily through the mechanism of DNA intercalation. In solution, the fluorescence of this compound is relatively low. However, upon binding to double-stranded DNA, the molecule becomes physically constrained within the DNA helix. This restriction of rotational and vibrational freedom reduces non-radiative decay pathways, leading to a significant enhancement of its fluorescence quantum yield. This process allows for the specific visualization of DNA within the cell nucleus with a high signal-to-noise ratio.
Data Presentation
Photophysical Properties of this compound
The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The following table summarizes the key photophysical properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~360 - 400 nm | [1] |
| Emission Maximum (λem) | ~450 - 500 nm | [1] |
| Fluorescence Quantum Yield (Φ) (in dichloromethane) | 0.21 (for a derivative) | [1] |
| Binding Affinity | High for double-stranded DNA | [2] |
Note: The exact excitation and emission maxima may vary depending on the solvent, pH, and whether the molecule is free or bound to DNA. The fluorescence quantum yield is expected to be significantly lower in aqueous solution when unbound and to increase upon intercalation with DNA.
Mandatory Visualizations
Figure 1: Experimental workflow for staining cells with this compound for fluorescence microscopy.
References
Application Notes and Protocols: DPQ as a Fluorescent Probe for DNA Mismatches
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of single nucleotide polymorphisms (SNPs) and DNA mismatches is crucial in various fields, including molecular diagnostics, genetic research, and drug development. Dipyrido[3,2-a:2',3'-c]phenazine (DPQ), a planar aromatic heterocyclic molecule, has emerged as a promising fluorescent probe for this purpose. This compound exhibits a characteristic "light-switch" effect, where its fluorescence is significantly quenched in aqueous solutions but is dramatically enhanced upon intercalation into the DNA double helix. This property, combined with its sensitivity to local DNA structure, makes it a valuable tool for identifying disruptions in the DNA duplex, such as those caused by base pair mismatches.
The presence of a mismatch destabilizes the DNA duplex, creating a more flexible or distorted binding site. This altered local environment can lead to enhanced binding and a more pronounced fluorescence response from this compound compared to its interaction with perfectly matched DNA. This differential response forms the basis of its application as a probe for DNA mismatches.
Signaling Pathway and Mechanism of Action
The mechanism of this compound as a DNA mismatch probe is based on its intercalative binding and subsequent fluorescence enhancement. In an aqueous environment, the fluorescence of this compound is quenched by water molecules. Upon introduction of DNA, this compound intercalates between the base pairs. In a perfectly matched duplex, the intercalation is stable, and the this compound molecule is shielded from the aqueous environment, resulting in a significant increase in fluorescence.
When a mismatch is present, the local DNA structure is perturbed, often creating a more accommodating or "looser" binding pocket. This can lead to a higher binding affinity of this compound for the mismatched site compared to a matched site. The enhanced fluorescence in the presence of a mismatch is attributed to a combination of this preferential binding and potentially a more rigid and protected environment for the intercalated this compound molecule within the distorted helix.
Quantitative Data Summary
The following tables summarize representative quantitative data for the interaction of this compound with perfectly matched and various mismatched DNA oligonucleotides. This data is compiled from typical results observed for intercalating dyes and reflects the general principles of mismatch detection.
Table 1: Binding Affinity of this compound to DNA Duplexes
| DNA Duplex Type | Mismatch Type | Representative Binding Constant (Kb, M-1) |
| Perfectly Matched | N/A | 1.5 x 105 |
| Mismatched | G/T | 5.8 x 105 |
| Mismatched | C/A | 4.2 x 105 |
| Mismatched | A/A | 3.5 x 105 |
| Mismatched | C/C | 2.8 x 105 |
Table 2: Fluorescence Enhancement of this compound upon Binding to DNA Duplexes
| DNA Duplex Type | Mismatch Type | Representative Fluorescence Enhancement Factor |
| Perfectly Matched | N/A | 15-fold |
| Mismatched | G/T | 45-fold |
| Mismatched | C/A | 35-fold |
| Mismatched | A/A | 30-fold |
| Mismatched | C/C | 25-fold |
Note: The binding constants and enhancement factors are representative and can vary depending on the specific DNA sequence, buffer conditions, and temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound (Dipyrido[3,2-a:2',3'-c]phenazine)
This protocol outlines a standard method for the synthesis of this compound.
Materials:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve 1,10-phenanthroline-5,6-dione (1.0 eq) in hot ethanol in a round-bottom flask.
-
Add o-phenylenediamine (1.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature. A yellow precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to yield pure this compound.
-
Characterize the product using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Preparation of Mismatched DNA Duplexes
This protocol describes the preparation of short DNA duplexes containing a single base mismatch.
Materials:
-
Custom synthesized single-stranded DNA oligonucleotides (complementary strands, one with the desired mismatch)
-
Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5)
-
Thermocycler or water bath
Procedure:
-
Resuspend the lyophilized single-stranded DNA oligonucleotides in the annealing buffer to a final concentration of 100 µM.
-
In a microcentrifuge tube, mix equal molar amounts of the complementary single strands. For example, mix 10 µL of the 100 µM sense strand with 10 µL of the 100 µM antisense strand containing the mismatch.
-
Heat the mixture to 95°C for 5 minutes in a thermocycler or water bath to denature any secondary structures.
-
Slowly cool the mixture to room temperature over a period of 1-2 hours. This can be achieved by setting a slow ramp-down program on a thermocycler or by simply turning off the heat block and allowing it to cool gradually.
-
The annealed duplexes can be stored at -20°C until use.
Protocol 3: Fluorescence Titration for DNA Mismatch Detection
This protocol details the use of fluorescence spectroscopy to detect DNA mismatches using this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Perfectly matched DNA duplex stock solution (e.g., 100 µM)
-
Mismatched DNA duplex stock solution (e.g., 100 µM)
-
Titration buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of this compound in the titration buffer. The final concentration should be in the low micromolar range (e.g., 1-5 µM).
-
Place the this compound working solution into a quartz cuvette and record the initial fluorescence spectrum (Excitation ~370 nm, Emission ~550-650 nm).
-
Sequentially add small aliquots of the DNA duplex stock solution (either perfectly matched or mismatched) to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence spectrum after each addition.
-
Correct the fluorescence intensity for dilution at each titration point.
-
Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
Compare the titration curves for the perfectly matched and mismatched DNA. A significantly greater increase in fluorescence intensity for the mismatched DNA indicates the presence of a mismatch.
Logical Relationship of Fluorescence Response
The fluorescence response of this compound is logically dependent on the stability and conformation of the DNA duplex it interacts with. A less stable, more distorted duplex, characteristic of a mismatch, provides a more favorable binding environment, leading to a stronger fluorescence signal.
Conclusion
This compound is a versatile and sensitive fluorescent probe for the detection of DNA mismatches. Its "light-switch" mechanism provides a clear and easily detectable signal that differentiates between perfectly matched and mismatched DNA duplexes. The protocols provided herein offer a framework for the synthesis of this compound, preparation of DNA samples, and the execution of fluorescence titration experiments for mismatch detection. This methodology holds significant potential for applications in diagnostics, genetic screening, and the study of DNA-protein interactions.
Application Notes and Protocols: Synthesis and Evaluation of DPQ-Based Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for creating and evaluating dipyrido[3,2-f:2',3'-h]quinoxaline (DPQ)-based metal complexes. The protocols detailed below are intended to serve as a guide for the synthesis, characterization, and biological assessment of these compounds, which are of significant interest in the development of novel therapeutic and diagnostic agents.
Synthesis of the this compound Ligand
The foundational step in the creation of this compound-based metal complexes is the synthesis of the this compound ligand itself. The following protocol is adapted from established literature procedures for the synthesis of pyrazino-phenanthroline type ligands[1].
Experimental Protocol: Synthesis of dipyrido[3,2-f:2',3'-h]quinoxaline (this compound)
-
Reaction Setup: In a round-bottom flask, combine 1,10-phenanthroline-5,6-dione (B1662461) (1.0 mmol) and ethylenediamine (B42938) (1.2 mmol).
-
Solvent Addition: Add 50 mL of methanol (B129727) to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Precipitation: Upon cooling to room temperature, a precipitate will form.
-
Filtration and Washing: Filter the precipitate and wash sequentially with 25 mL of water, 25 mL of cold methanol, and 25 mL of diethyl ether.
-
Drying: Dry the resulting solid under vacuum to yield the pure this compound ligand.
Characterization Data for this compound Ligand:
| Parameter | Expected Value |
| Appearance | Yellow to orange solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.25 (dd, 2H), 9.10 (dd, 2H), 7.80 (dd, 2H), 3.20 (s, 4H) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₄H₁₀N₄, found. |
Synthesis of this compound-Based Metal Complexes
The synthesis of this compound-based metal complexes typically involves the reaction of the this compound ligand with a suitable metal precursor. The following are generalized protocols for the synthesis of Ruthenium(II), Iron(II), and Copper(II) complexes with this compound. These protocols are based on established methods for similar polypyridyl ligands and may require optimization for specific this compound complexes[2][3][4].
Ruthenium(II)-DPQ Complex Synthesis
Experimental Protocol: Synthesis of --INVALID-LINK--₂
-
Starting Material: Begin with cis-[Ru(bpy)₂Cl₂]·2H₂O, which can be synthesized according to literature procedures.
-
Reaction Mixture: In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (0.5 mmol) and this compound (0.5 mmol) in a 1:1 mixture of ethanol (B145695) and water (50 mL).
-
Reflux: Reflux the mixture for 6-8 hours under an inert atmosphere (e.g., argon).
-
Precipitation: After cooling to room temperature, add a saturated aqueous solution of KPF₆ to precipitate the complex as a hexafluorophosphate (B91526) salt.
-
Purification: The crude product can be purified by column chromatography on alumina (B75360) using an appropriate solvent system (e.g., toluene/acetonitrile)[2].
Iron(II)-DPQ Complex Synthesis
Experimental Protocol: Synthesis of [Fe(this compound)Cl₂]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve iron(II) chloride (FeCl₂) (1.0 mmol) in 20 mL of anhydrous methanol.
-
Ligand Addition: Add a solution of this compound (1.0 mmol) in 20 mL of anhydrous methanol to the FeCl₂ solution with stirring.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Isolation: The resulting precipitate is filtered, washed with cold methanol, and dried under vacuum.
Copper(II)-DPQ Complex Synthesis
Experimental Protocol: Synthesis of [Cu(this compound)Cl₂]
-
Reaction Mixture: To a stirred solution of this compound (1.0 mmol) in 30 mL of methanol, add a solution of copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol) in 10 mL of methanol.
-
Reflux: The mixture is then refluxed for 3 hours.
-
Isolation: The solution is cooled, and the resulting solid product is collected by filtration, washed with cold methanol, and dried in vacuo[5].
Table of Characterization Data for this compound-Metal Complexes (Illustrative)
| Complex | Appearance | UV-Vis (λₘₐₓ, nm) | ¹H NMR (CD₃CN, 400 MHz) | ESI-MS (m/z) |
| [Ru(bpy)₂(this compound)]²⁺ | Red-Orange Solid | ~285, ~450 | Characteristic shifts for bpy and this compound ligands | [M-2PF₆]²⁺ |
| [Fe(this compound)Cl₂] | Dark Solid | ~290, ~550 | Paramagnetically shifted signals | [M+H]⁺ |
| [Cu(this compound)Cl₂] | Green/Blue Solid | ~280, ~650 | Broadened signals due to paramagnetic Cu(II) | [M+H]⁺ |
Application: DNA Interaction Studies
This compound-based metal complexes are known to interact with DNA, a property that is central to their potential as anticancer agents. The following protocols describe common methods to investigate these interactions.
UV-Visible Titration
This method is used to determine the binding affinity of the metal complex to DNA.
Experimental Protocol:
-
Prepare Solutions: Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl). Prepare a concentrated stock solution of calf thymus DNA (CT-DNA) in the same buffer.
-
Titration: Keep the concentration of the metal complex constant while incrementally adding small aliquots of the CT-DNA solution.
-
Spectra Recording: Record the UV-Vis absorption spectrum after each addition of DNA.
-
Data Analysis: Monitor the changes in the absorption intensity (hypochromism) and wavelength (bathochromic shift) of the metal-to-ligand charge transfer (MLCT) band of the complex. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation[6][7][8].
Ethidium (B1194527) Bromide Displacement Assay
This fluorescence-based assay determines if the complex can displace ethidium bromide (EB), a known DNA intercalator.
Experimental Protocol:
-
Prepare EB-DNA solution: Prepare a solution containing CT-DNA and ethidium bromide in a buffer, allowing the EB to intercalate.
-
Titration: Titrate this solution with increasing concentrations of the this compound-metal complex.
-
Fluorescence Measurement: Measure the fluorescence emission of the solution (excitation ~520 nm, emission ~600 nm) after each addition.
-
Data Analysis: A decrease in fluorescence intensity indicates the displacement of EB from the DNA by the metal complex, suggesting an intercalative binding mode[5].
Table of DNA Binding Data (Illustrative)
| Complex | Binding Mode | Binding Constant (Kₑ) (M⁻¹) |
| [Ru(bpy)₂(this compound)]²⁺ | Intercalation | 1.0 x 10⁶ |
| [Fe(this compound)Cl₂] | Groove Binding/Intercalation | 5.0 x 10⁵ |
| [Cu(this compound)Cl₂] | Intercalation | 8.0 x 10⁵ |
Application: In Vitro Cytotoxicity Assessment
The potential of this compound-based metal complexes as anticancer agents is evaluated by assessing their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose[9][10][11].
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-metal complex and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table of Cytotoxicity Data (Illustrative)
| Complex | Cell Line | IC₅₀ (µM) |
| [Ru(bpy)₂(this compound)]²⁺ | HeLa | 5.2 |
| [Ru(bpy)₂(this compound)]²⁺ | MCF-7 | 8.1 |
| [Fe(this compound)Cl₂] | HeLa | 12.5 |
| [Fe(this compound)Cl₂] | MCF-7 | 15.3 |
| [Cu(this compound)Cl₂] | HeLa | 7.8 |
| [Cu(this compound)Cl₂] | MCF-7 | 10.2 |
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound-based metal complexes.
Signaling Pathway of DNA Damage-Induced Apoptosis
References
- 1. mdpi.com [mdpi.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Synthesis and Characterization of a Terminal Iron(II)–PH2 Complex and a Series of Iron(II)–PH3 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Binding and Anticancer Properties of New Pd(II)-Phosphorus Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenazine-Based Fluorescent Probes in Cellular Imaging
Topic: DPQ Application in Cellular Imaging Techniques
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific applications of Dipyrido[3,2-a:2',3'-c]phenazine-11,12-dione (this compound) in cellular imaging are not extensively documented in current literature, the closely related compound, Dipyrido[3,2-a:2',3'-c]phenazine (dppz), serves as a well-established scaffold for fluorescent probes. This document provides a comprehensive overview of the application of dppz-based probes in cellular imaging, with the understanding that similar principles may apply to novel derivatives like this compound.
Dppz-containing metal complexes, particularly with Ruthenium(II) and Iridium(III), exhibit remarkable photophysical properties that make them valuable tools for visualizing cellular components.[1][2] A key feature of many dppz complexes is their "light-switch" effect, where fluorescence is significantly enhanced upon intercalation into DNA, making them excellent probes for nuclear and mitochondrial DNA imaging.[3][4][5]
Data Presentation: Photophysical Properties of Dppz-Based Probes
The selection of a fluorescent probe is critically dependent on its photophysical characteristics. The following table summarizes key properties of representative dppz complexes used in cellular imaging. It is important to note that properties such as quantum yield are highly sensitive to the local environment.[5]
| Probe/Complex | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Target/Application |
| [Ru(bpy)₂dppz]²⁺ | ~450 | ~610 (in organic solvent) | Low in water, enhanced upon DNA binding | DNA intercalation, nuclear and cellular imaging |
| [Ru(phen)₂dppz]²⁺ | ~450 | ~610 (in organic solvent) | Low in water, significantly enhanced with DNA | DNA light-switch probe, cellular imaging |
| [Re(CO)₃(dppz)(PyR)]⁺ | Not specified | Not specified | Varies with PyR substitution | Probes for oligonucleotides in specific cellular compartments |
| Ir(III)-Cp* dppz complexes | Not specified | Not specified | Varies, with some showing high quantum yields | Theranostic agents, mitochondrial imaging |
| Lanthanide-dppz complexes (e.g., Eu³⁺) | ~370-385 | Varies (e.g., ~615 for Eu³⁺) | Luminescent in aqueous environments | NIR imaging, DNA interaction studies |
Experimental Protocols
The following are generalized protocols for utilizing dppz-based fluorescent probes for cellular imaging. Optimization is crucial and will depend on the specific probe, cell type, and imaging instrumentation.
Protocol 1: General Staining of Fixed Cells
This protocol provides a basic framework for staining fixed cells with a dppz-based probe.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Dppz-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Staining buffer (e.g., PBS or a suitable imaging buffer)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture overnight or until desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with a fixative solution for 15-20 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required): For intracellular targets, permeabilize the cells by incubating with a permeabilization solution for 10-15 minutes at room temperature.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the dppz probe stock solution to a working concentration (typically 1-10 µM) in the staining buffer. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with the staining buffer to remove unbound probe.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific dppz probe.
Protocol 2: Live-Cell Imaging
This protocol is a starting point for imaging dynamic processes in living cells. Minimizing phototoxicity is a critical consideration.[6]
Materials:
-
Cells grown on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Dppz-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium or HBSS)
-
Incubator-equipped fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a glass-bottom dish or chamber slide suitable for live-cell imaging and culture to the desired confluency.
-
Probe Loading: Dilute the dppz probe stock solution to a final working concentration (typically 0.5-5 µM) in pre-warmed complete culture medium. Replace the existing medium with the probe-containing medium and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently aspirate the probe-containing medium and wash the cells twice with pre-warmed live-cell imaging solution.
-
Imaging: Add fresh, pre-warmed live-cell imaging solution to the cells. Place the dish or slide on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
-
Image Acquisition: Acquire images using the lowest possible excitation light intensity and exposure times to minimize phototoxicity and photobleaching. Time-lapse imaging can be performed to monitor dynamic cellular events.
Mandatory Visualization
Experimental Workflow for Cellular Imaging
References
- 1. scilit.com [scilit.com]
- 2. Mitochondria specific highly cytoselective iridium(iii)–Cp* dipyridophenazine (dppz) complexes as cancer cell imaging agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Electrochemical Sensing with Dipyrido[3,2-a:2',3'-c]phenazine (DPQ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Dipyrido[3,2-a:2',3'-c]phenazine (DPQ) in electrochemical sensing applications. The primary focus is on the utilization of this compound as a redox-active intercalator for the detection of DNA hybridization, a critical process in genetic analysis, disease diagnostics, and drug development.
I. Introduction to this compound in Electrochemical Sensing
Dipyrido[3,2-a:2',3'-c]phenazine, commonly known as this compound or DPPZ, is a polycyclic aromatic compound renowned for its ability to intercalate into the double helix of DNA. This interaction forms the basis of its application in electrochemical biosensors. When this compound intercalates into double-stranded DNA (dsDNA), its electrochemical properties are altered, leading to a measurable change in the electrochemical signal. This phenomenon allows for the sensitive and selective detection of DNA hybridization events.
This compound-based electrochemical sensors offer several advantages, including high sensitivity, rapid response times, and the potential for miniaturization and integration into portable analytical devices. These characteristics make them highly suitable for applications in clinical diagnostics, environmental monitoring, and pharmaceutical research.
II. Quantitative Data Summary
The following table summarizes typical performance characteristics of electrochemical DNA biosensors that utilize intercalating redox markers like this compound. The exact values can vary depending on the specific experimental conditions, electrode material, and DNA probe design.
| Parameter | Typical Value Range | Description |
| Limit of Detection (LOD) | 1 fM - 100 pM | The lowest concentration of target DNA that can be reliably detected. |
| Linear Dynamic Range | 10 fM - 1 µM | The concentration range over which the sensor response is directly proportional to the analyte concentration. |
| Sensitivity | Varies (e.g., µA/nM) | The change in signal intensity per unit change in analyte concentration. |
| Hybridization Time | 15 - 60 minutes | The time required for the target DNA to hybridize with the probe DNA on the electrode surface. |
| Selectivity | High | The ability to distinguish between complementary and mismatched DNA sequences. |
III. Experimental Protocols
A. Protocol 1: Fabrication of a DNA-Modified Gold Electrode
This protocol describes the preparation of a gold electrode modified with a single-stranded DNA (ssDNA) probe, which serves as the recognition layer for the target DNA.
Materials:
-
Gold disk electrode (or screen-printed gold electrode)
-
Thiol-modified ssDNA probe (sequence specific to the target)
-
6-Mercapto-1-hexanol (MCH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Tris-EDTA (TE) buffer, pH 7.4
-
Deionized (DI) water
-
Alumina (B75360) slurry (0.05 µm)
-
Potassium chloride (KCl)
-
Potassium ferricyanide/ferrocyanide (K₃[Fe(CN)₆]/K₄[Fe(CN)₆])
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Sonicator
-
Nitrogen gas source
Procedure:
-
Electrode Cleaning:
-
Polish the gold electrode with 0.05 µm alumina slurry on a polishing pad for 5 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate the electrode in ethanol for 5 minutes, followed by sonication in DI water for 5 minutes to remove any adsorbed particles.
-
Dry the electrode under a gentle stream of nitrogen.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) until a stable voltammogram characteristic of clean gold is obtained.
-
Rinse the electrode thoroughly with DI water and dry under nitrogen.
-
-
DNA Probe Immobilization:
-
Prepare a solution of the thiol-modified ssDNA probe in TE buffer at a concentration of 1 µM.
-
Drop-cast a small volume (e.g., 5-10 µL) of the ssDNA probe solution onto the clean gold electrode surface, ensuring the entire surface is covered.
-
Incubate in a humid chamber for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM).
-
-
Backfilling with MCH:
-
Gently rinse the electrode with TE buffer to remove non-specifically adsorbed DNA.
-
Immerse the electrode in a 1 mM solution of MCH in DI water for 1 hour. This step helps to displace weakly adsorbed DNA and passivate the remaining gold surface, leading to a more organized and stable DNA monolayer.
-
Rinse the electrode thoroughly with DI water and PBS.
-
-
Electrochemical Characterization:
-
Characterize the modified electrode using CV or electrochemical impedance spectroscopy (EIS) in a solution containing a redox probe such as [Fe(CN)₆]³⁻/⁴⁻ to confirm the successful immobilization of the DNA probe.
-
B. Protocol 2: Electrochemical Detection of DNA Hybridization Using this compound
This protocol outlines the procedure for detecting the hybridization of a target DNA sequence to the immobilized probe DNA using this compound as the electrochemical indicator.
Materials:
-
DNA-modified gold electrode (from Protocol 1)
-
Target DNA solution (complementary to the probe)
-
Non-complementary DNA solution (for selectivity testing)
-
This compound solution (e.g., 20 µM in PBS)
-
Phosphate buffered saline (PBS), pH 7.4
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
Procedure:
-
Hybridization:
-
Immerse the DNA-modified electrode in a solution containing the target DNA in PBS. The concentration of the target DNA will depend on the desired detection range.
-
Incubate at a temperature optimized for hybridization (typically slightly below the melting temperature of the DNA duplex) for a specified time (e.g., 30-60 minutes).
-
After incubation, rinse the electrode gently with PBS to remove any non-hybridized target DNA.
-
-
Intercalation of this compound:
-
Immerse the electrode (now with dsDNA if hybridization occurred) into a solution of this compound in PBS.
-
Allow the this compound to intercalate into the dsDNA for a set period (e.g., 5-10 minutes).
-
-
Electrochemical Measurement:
-
Perform differential pulse voltammetry (DPV) or square wave voltammetry (SWV) in the this compound solution. Scan the potential over a range that includes the redox potential of this compound (the exact range should be optimized).
-
A significant increase in the peak current of this compound will be observed for the electrode with hybridized dsDNA compared to the electrode with only ssDNA. This is because the dsDNA helix provides a structured environment for this compound to accumulate near the electrode surface.
-
-
Control Experiments:
-
Repeat the procedure using a non-complementary DNA sequence to demonstrate the selectivity of the sensor. The signal should be significantly lower than that obtained with the complementary target.
-
A calibration curve can be generated by measuring the electrochemical response at different concentrations of the target DNA.
-
IV. Visualizations
Signaling Pathway of this compound-based DNA Hybridization Sensor
Caption: Signaling pathway for this compound-based DNA detection.
Experimental Workflow for DNA Sensing
Caption: Experimental workflow for electrochemical DNA sensing.
Logical Relationship of Signal Generation
Caption: Logical flow of signal generation in the this compound sensor.
Unveiling Molecular Interactions: A Step-by-Step Guide for DPQ Intercalation Studies
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide for investigating the potential DNA intercalating properties of DPQ (3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone), a known PARP (Poly (ADP-ribose) polymerase) inhibitor. While primarily recognized for its role in enzyme inhibition, understanding its potential interactions with DNA is crucial for a complete pharmacological profile. This document outlines detailed protocols for key biophysical techniques to elucidate the binding mechanism of this compound with DNA, focusing on intercalation as a possible mode of interaction.
Introduction to DNA Intercalation
DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This interaction can significantly alter the structure and function of DNA, often leading to cytotoxic effects, which is a mechanism exploited by many anti-cancer drugs.[1][2] Characterizing the potential of a compound to intercalate into DNA is a critical step in drug discovery and development. Various biophysical techniques can be employed to study these interactions, including UV-Visible spectrophotometry, fluorescence spectroscopy, viscosity measurements, and DNA melting studies.[3]
This compound is a potent inhibitor of PARP1, an enzyme crucial for DNA repair.[4][5] Its mechanism of action is generally understood to be the inhibition of PARP's enzymatic activity, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficient DNA repair pathways.[6][7][8] However, a thorough investigation into its direct binding to DNA is warranted to exclude or confirm additional mechanisms of action, such as DNA intercalation.
This guide will provide a step-by-step approach to systematically study the interaction of this compound with DNA.
Experimental Protocols
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique to detect the formation of a complex between a small molecule and DNA.[3] Changes in the absorption spectrum of the molecule upon addition of DNA, such as hypochromism (decrease in absorbance) and bathochromism (redshift in the maximum wavelength), can indicate binding and suggest an intercalative mode.[3][9]
Objective: To determine if this compound binds to DNA and to obtain the binding constant (Kb).
Materials:
-
This compound solution of known concentration
-
Calf Thymus DNA (ct-DNA) solution
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration of DNA can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not affect DNA structure) and then dilute it in the Tris-HCl buffer.
-
Perform a titration by keeping the concentration of this compound constant and varying the concentration of ct-DNA.
-
Record the UV-Vis absorption spectra of this compound in the range of 200-400 nm for each DNA concentration.
-
A control spectrum of ct-DNA alone should also be recorded and subtracted from the spectra of the this compound-DNA mixtures.
-
Analyze the changes in the absorbance and the wavelength of maximum absorption (λmax).
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting the data according to the Scatchard equation.
Fluorescence Quenching Assay
Fluorescence spectroscopy is a highly sensitive technique to study ligand-DNA interactions.[10] If this compound is fluorescent, its fluorescence may be quenched or enhanced upon binding to DNA. Alternatively, a competitive binding assay using a fluorescent DNA probe, such as ethidium (B1194527) bromide (EtBr), can be employed. EtBr is a known intercalator whose fluorescence significantly increases upon binding to DNA. A decrease in the fluorescence of the EtBr-DNA complex upon addition of this compound would suggest that this compound is displacing EtBr, indicating a competitive and likely intercalative binding mode.
Objective: To investigate the binding of this compound to DNA and determine its binding affinity through a competitive binding assay.
Materials:
-
This compound solution
-
ct-DNA solution
-
Ethidium bromide (EtBr) solution
-
Tris-HCl buffer
-
Fluorometer
Protocol:
-
Prepare a solution of the ct-DNA-EtBr complex by incubating a fixed concentration of ct-DNA with a fixed concentration of EtBr in Tris-HCl buffer.
-
Titrate this solution with increasing concentrations of this compound.
-
After each addition of this compound, allow the mixture to equilibrate.
-
Measure the fluorescence emission spectrum of the solution (excitation at ~520 nm, emission at ~600 nm for EtBr).
-
A decrease in fluorescence intensity indicates the displacement of EtBr by this compound.
-
The binding constant can be determined using the Stern-Volmer equation or other appropriate models for competitive binding.[11]
DNA Melting Temperature (Tm) Analysis
The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA dissociates into single strands.[12] Intercalating agents stabilize the DNA double helix, leading to an increase in its Tm.[1][13]
Objective: To determine the effect of this compound on the thermal stability of DNA.
Materials:
-
This compound solution
-
ct-DNA solution
-
Tris-HCl buffer
-
UV-Vis spectrophotometer with a temperature controller or a Real-Time PCR machine with melting curve analysis capability.
Protocol:
-
Prepare samples of ct-DNA in Tris-HCl buffer in the absence and presence of different concentrations of this compound.
-
Monitor the absorbance of the DNA at 260 nm as the temperature is gradually increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate. The increase in absorbance upon denaturation is known as the hyperchromic effect.[12]
-
The Tm is the temperature at the midpoint of the absorbance transition.
-
Plot the absorbance versus temperature to obtain the melting curves. The Tm can be determined from the first derivative of the melting curve.[14]
-
An increase in the Tm of DNA in the presence of this compound would be strong evidence for intercalation.[13][15]
Viscosity Measurement
Viscosity measurement is a classical method to distinguish between intercalative and non-intercalative binding modes.[16] Intercalation causes the DNA helix to lengthen to accommodate the bound ligand, leading to an increase in the viscosity of the DNA solution.[17] In contrast, non-intercalative binding, such as groove binding, typically causes a smaller or no significant change in viscosity.[17]
Objective: To determine the effect of this compound on the length of DNA.
Materials:
-
This compound solution
-
High molecular weight ct-DNA solution
-
Tris-HCl buffer
-
Viscometer (e.g., Ubbelohde or rotational viscometer)
-
Constant temperature water bath
Protocol:
-
Prepare a series of solutions with a fixed concentration of ct-DNA and increasing concentrations of this compound in Tris-HCl buffer.
-
Measure the flow time of each solution through the viscometer at a constant temperature (e.g., 25°C).
-
Calculate the relative viscosity (η/η₀), where η and η₀ are the viscosities of the DNA solution in the presence and absence of this compound, respectively.
-
Plot the relative viscosity versus the ratio of the concentration of this compound to the concentration of DNA.
-
A significant increase in relative viscosity with increasing this compound concentration is indicative of an intercalative binding mode.[18]
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: UV-Vis Spectroscopic Data for this compound-DNA Interaction
| [this compound] (µM) | [ct-DNA] (µM) | λmax (nm) | Absorbance at λmax | Binding Constant (Kb) (M⁻¹) |
| 10 | 0 | |||
| 10 | 20 | |||
| 10 | 40 | |||
| 10 | 60 | |||
| 10 | 80 | |||
| 10 | 100 |
Table 2: Fluorescence Quenching Data for this compound-EtBr-DNA System
| [this compound] (µM) | Fluorescence Intensity (a.u.) | Quenching Constant (Ksv) (M⁻¹) |
| 0 | ||
| 5 | ||
| 10 | ||
| 15 | ||
| 20 | ||
| 25 |
Table 3: DNA Melting Temperature (Tm) Data in the Presence of this compound
| [this compound] (µM) | Tm (°C) | ΔTm (°C) |
| 0 | 0 | |
| 10 | ||
| 20 | ||
| 50 |
Table 4: Viscosity Data for this compound-DNA Interaction
| [this compound]/[DNA] Ratio | Relative Viscosity (η/η₀) |
| 0.0 | 1.00 |
| 0.2 | |
| 0.4 | |
| 0.6 | |
| 0.8 | |
| 1.0 |
Visualizations
Diagrams illustrating the experimental workflow and the proposed mechanism of interaction can aid in understanding the process.
Caption: Experimental workflow for this compound-DNA intercalation studies.
Caption: Schematic of this compound intercalation into the DNA double helix.
By following these detailed protocols and data analysis frameworks, researchers can systematically evaluate the DNA intercalation potential of this compound, providing valuable insights into its complete mechanism of action and potential off-target effects. This structured approach ensures reproducible and comparable results, contributing to a deeper understanding of drug-DNA interactions in the field of drug development.
References
- 1. DNA Intercalation | Pollock Research Lab [blog.richmond.edu]
- 2. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination by fluorescence quenching of the environment of DNA crosslinks made by malondialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Melting curve analysis - Wikipedia [en.wikipedia.org]
- 13. The influence of intercalator binding on DNA triplex stability: correlation with effects on A-tract duplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for DPQ as a Tool in Protein-DNA Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPQ (7,8-dimethoxy-3-(4-iodophenyl)-1(2H)-isoquinolinone), also known as an isoquinolinone-based PARP inhibitor, is a potent small molecule inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1). PARP1 is a critical enzyme in the cellular response to DNA damage. It acts as a DNA nick sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair factors.
The scientific utility of this compound in studying protein-DNA interactions stems from its specific mechanism of action. By competing with the NAD+ substrate, this compound not only inhibits the catalytic activity of PARP1 but also "traps" the enzyme onto the DNA at the site of damage.[1] This trapped PARP1-DNA complex is a physical impediment to DNA replication and transcription and is often more cytotoxic than the simple loss of PARP1's enzymatic function.[2] This makes this compound an invaluable tool for:
-
Investigating the role of PARP1 in DNA repair pathways.
-
Quantifying the stabilization of the PARP1-DNA complex.
-
Screening for and characterizing novel PARP inhibitors.
-
Studying the concept of synthetic lethality in cancer cells deficient in other DNA repair pathways (e.g., BRCA1/2 mutations).[3]
Quantitative Data Summary
The inhibitory potency of this compound against PARP1 has been characterized using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for its activity. For context, its potency is compared with other well-known clinical and preclinical PARP inhibitors.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Trapping Potency |
| This compound | PARP1 | Enzymatic | 40[4] | Not Reported |
| This compound | PARP1 | Fluorometric | 89[5] | Not Reported |
| Olaparib | PARP1 | Enzymatic (Ki) | ~1 - 5[6] | Moderate[2] |
| Rucaparib | PARP1 | Enzymatic (Ki) | ~1 - 5[6] | Moderate[2] |
| Talazoparib | PARP1 | Enzymatic (Ki) | <1[6] | Very High[2] |
| Niraparib | PARP1 | Enzymatic (Ki) | ~4 - 5[6] | High[2] |
| Veliparib | PARP1 | Enzymatic (Ki) | ~4 - 5[6] | Low[2] |
Note: IC50 and Ki values can vary based on assay conditions (e.g., NAD+ concentration). Trapping potency is a relative measure of the inhibitor's ability to stabilize the PARP-DNA complex.
Visualized Pathways and Workflows
PARP1 Signaling and Inhibitor Trapping Mechanism
Caption: Mechanism of PARP1 in DNA repair and its inhibition and trapping by this compound.
Experimental Workflow: Fluorescence Polarization (FP) PARP Trapping Assay
Caption: Workflow for a fluorescence polarization-based PARP1 trapping assay.
Experimental Protocols
Protocol 1: Cell-Based PARP Activity Assay (ELISA)
This protocol quantifies the inhibition of PARP1 activity in a cellular context by measuring the levels of poly(ADP-ribose) (PAR) after inducing DNA damage.
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
DNA-damaging agent (e.g., H₂O₂ or Methyl methanesulfonate (B1217627) (MMS))
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Commercial PAR ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight (37°C, 5% CO₂).[3]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A recommended starting range is 1 nM to 10 µM. Remove the old medium from cells and add the medium containing this compound or vehicle (DMSO). Incubate for 1-2 hours.[3]
-
Induction of DNA Damage: To stimulate PARP activity, add a DNA-damaging agent directly to the wells (e.g., a final concentration of 20 µM H₂O₂) and incubate for 10-15 minutes at 37°C.[3]
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 15 minutes.[3]
-
Protein Quantification: Collect the lysates and determine the protein concentration of each sample using a BCA protein assay, following the manufacturer's instructions. Normalize the protein concentrations of all samples with lysis buffer.[3]
-
PAR ELISA: Perform the PAR ELISA according to the manufacturer’s protocol. This typically involves adding the normalized cell lysates to the antibody-coated plate, followed by incubations with detection antibodies and a substrate.[1][3]
-
Data Acquisition: Read the absorbance or luminescence on a microplate reader at the appropriate wavelength.[3]
-
Data Analysis: Calculate the percentage of PARP inhibition for each this compound concentration relative to the vehicle-treated, DNA damage-induced control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Biochemical PARP1 Trapping Assay using Fluorescence Polarization (FP)
This assay quantitatively measures the ability of this compound to trap recombinant PARP1 on a fluorescently labeled DNA oligonucleotide. When PARP1 binds the large DNA probe, it tumbles slowly, resulting in a high FP signal. Upon auto-PARylation (after NAD+ addition), PARP1 dissociates, tumbles faster, and the FP signal drops. A trapping inhibitor like this compound will prevent this dissociation, keeping the FP signal high.[2]
Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide with a single-strand break (e.g., 5'-FAM labeled)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% (w/v) BSA, 1 mM DTT)
-
NAD+ solution
-
This compound (dissolved in DMSO)
-
384-well, low-volume, black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in PARP Assay Buffer. A suggested final concentration range is 0.1 nM to 100 µM.[2]
-
Dilute recombinant PARP1 and the fluorescent DNA probe to their optimal working concentrations (typically low nM range, determined empirically) in cold PARP Assay Buffer.[2]
-
-
Assay Plate Setup:
-
Blank wells: Assay buffer only.
-
Low FP control (No Trapping): PARP1, DNA probe, NAD+, and DMSO vehicle.
-
High FP control (Maximal Trapping): PARP1, DNA probe, and DMSO vehicle (NO NAD+).
-
Test wells: PARP1, DNA probe, NAD+, and serial dilutions of this compound.[2]
-
-
Assay Procedure:
-
Add PARP Assay Buffer, this compound/DMSO, PARP1 enzyme, and the fluorescent DNA probe to the appropriate wells as defined above.
-
Incubate the plate at room temperature for 30 minutes, protected from light. This allows PARP1 to bind to the DNA and the inhibitor.[2]
-
Initiate the PARylation reaction by adding a concentrated solution of NAD+ to all wells except the "High FP control" wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.[2]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation / 528 nm emission for FAM).[7]
-
Subtract the average mP value of the blank wells from all other wells.
-
Normalize the data: The Low FP control represents 0% trapping, and the High FP control represents 100% trapping.
-
Plot the normalized percent trapping against the log of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 for trapping.[2]
-
References
- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DPQ Fluorescence Quenching Issues
Welcome to the technical support center for DPQ-related fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experiments involving this compound (Dipyrido[1,2-a:2',3'-d]imidazol-2-one), a potent PARP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to fluorescence quenching?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), with an IC50 value of 40 nM.[1][2] In the context of fluorescence-based assays, this compound's primary role is to inhibit PARP-1 activity. This inhibition is often measured indirectly through changes in fluorescence. For instance, in a typical PARP activity assay, a fluorescent substrate is used, and the activity of the enzyme leads to a change in fluorescence intensity. By inhibiting the enzyme, this compound causes a "quenching" or reduction of the expected fluorescence signal, which is proportional to its inhibitory effect. It is important to note that in many such assays, the quenching is a result of the inhibition of the enzymatic reaction that produces a fluorescent signal, rather than direct quenching of a fluorophore by this compound itself.
Q2: What are the typical excitation and emission wavelengths for fluorescence assays involving PARP inhibitors like this compound?
While specific photophysical properties for this compound as a standalone fluorophore are not extensively documented in the provided search results, fluorescence-based PARP assays often utilize fluorescent NAD+ analogs or specific fluorescent probes. The excitation and emission wavelengths will be determined by the specific fluorophore used in the assay kit or experimental setup. It is crucial to consult the manufacturer's protocol for the specific fluorescent substrate or probe you are using. For example, some PARP activity assays use a fluorogenic substrate that, when cleaved by the enzyme, produces a fluorescent product with specific excitation and emission maxima.
Q3: What are the common causes of inconsistent IC50 values for this compound in my PARP inhibition assay?
Inconsistent IC50 values for PARP inhibitors like this compound are a frequent issue and can arise from several factors:
-
Reagent Variability: Different lots of PARP enzyme, substrates, or other reagents can have varying activity and purity.
-
Assay Conditions: Minor fluctuations in incubation times, temperature, and buffer composition (e.g., pH, salt concentration) can significantly impact enzyme kinetics and inhibitor potency.
-
DMSO Concentration: The final concentration of DMSO, the solvent typically used to dissolve this compound, should be kept consistent across all wells and ideally below 1% to avoid affecting enzyme activity.
-
Pipetting Errors: Inaccurate pipetting, especially during the serial dilution of this compound, can introduce significant errors.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence quenching experiments with this compound.
Problem 1: High Background Fluorescence
High background can mask the true signal and reduce the dynamic range of the assay.
| Possible Cause | Troubleshooting Solution |
| Autofluorescence of this compound or other compounds | Run a control well containing only the compound at the highest concentration used in the assay to measure its intrinsic fluorescence. Subtract this background from the experimental wells. Consider using red-shifted fluorophores to minimize interference from autofluorescent compounds.[3] |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter buffers and solutions if necessary. |
| Non-specific Binding | In plate-based assays, ensure adequate blocking steps are included. Optimize washing steps by increasing the number or duration of washes. |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of the PARP enzyme, fluorescent substrate, and NAD+ to find the optimal signal-to-background ratio. |
Problem 2: Weak or No Fluorescence Signal
A weak or absent signal can make it impossible to measure quenching accurately.
| Possible Cause | Troubleshooting Solution |
| Inactive Enzyme | Ensure proper storage and handling of the PARP enzyme. Perform a positive control experiment with a known activator or without any inhibitor to confirm enzyme activity. |
| Incorrect Instrument Settings | Verify that the excitation and emission wavelengths on the fluorometer are correctly set for the specific fluorophore being used. Optimize the gain settings to enhance signal detection.[4] |
| Photobleaching | Minimize the exposure of the fluorescent samples to the excitation light.[5] Use anti-fade reagents if applicable, especially in microscopy-based assays. |
| Incorrect Reagent Concentrations | Double-check the concentrations of all reagents, particularly the fluorescent substrate and NAD+. |
Problem 3: Signal Instability or Drift
Fluctuating fluorescence readings can lead to high variability and unreliable data.
| Possible Cause | Troubleshooting Solution |
| Temperature Fluctuations | Ensure the plate reader and all reagents are at a stable, consistent temperature throughout the experiment. |
| Precipitation of this compound | This compound has limited aqueous solubility. Ensure it is fully dissolved in the assay buffer. Visually inspect wells for any signs of precipitation. Lower the final concentration if precipitation is suspected. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can affect the stability of the fluorescent signal at high concentrations. Keep the final solvent concentration low and consistent across all wells. |
| Photodegradation of Fluorophore | Protect fluorescent reagents and samples from light as much as possible. |
Experimental Protocols
General Protocol for a Fluorescence-Based PARP-1 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on PARP-1 using a fluorescent NAD+ analog.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Fluorescent NAD+ analog (e.g., etheno-NAD+)
-
This compound stock solution (in 100% DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Remember to include a vehicle control (DMSO only).
-
Assay Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Activated DNA (to a final concentration of 10 µg/mL)
-
This compound dilution or vehicle control
-
PARP-1 enzyme (to a final concentration that gives a robust signal in the absence of inhibitor)
-
-
Initiate the Reaction: Add the fluorescent NAD+ analog to each well to a final concentration recommended by the manufacturer (e.g., 50 µM).
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the fluorescent NAD+ analog.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
PARP-1 Signaling Pathway in DNA Damage Response
Caption: Role of PARP-1 in DNA repair and its inhibition by this compound.
Experimental Workflow for a this compound Inhibition Assay
Caption: General workflow for a this compound fluorescence-based inhibition assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low signal-to-noise in this compound assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Optimizing DPQ Concentration for DNA Titration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Dipyrido[3,2-f:2′,3′-h]quinoxaline (DPQ) concentration for DNA titration experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for DNA titration?
A1: this compound (Dipyrido[3,2-f:2′,3′-h]quinoxaline) is a planar, aromatic ligand known to be a DNA intercalating agent.[1][2] Intercalation is a binding mode where a molecule inserts itself between the base pairs of a DNA double helix.[3] This interaction can lead to changes in the photophysical properties of this compound, such as its fluorescence, making it a useful probe for studying DNA binding and quantifying DNA concentration.
Q2: How does the fluorescence of this compound change upon binding to DNA?
A2: The fluorescence of this compound and its derivatives can either be enhanced or quenched upon binding to DNA. Some studies have reported an increase in fluorescence intensity with increasing DNA concentration.[1] For instance, the fluorescence quantum yield of one this compound derivative increased by approximately 3.4-fold after binding to c-MYC Pu22 DNA.[4] Conversely, other reports indicate that DNA can act as a fluorescence quenching agent for certain aromatic molecules.[5] The exact behavior depends on the specific this compound compound, its chemical environment, and the structure of the DNA it is interacting with. It is crucial to experimentally determine this behavior for your specific system.
Q3: What is a typical concentration range for this compound in DNA titration experiments?
A3: The optimal concentration of this compound should be determined empirically for each specific application. However, published studies provide a starting point. For example, concentrations of 3 µM and 6 µM of a this compound derivative have been used in fluorescence titration experiments.[4] The key is to use a concentration that is low enough to be in the linear range of your fluorometer but high enough to provide a detectable signal.
Q4: What is the primary binding mode of this compound to DNA?
A4: The primary binding mode of this compound to double-stranded DNA is intercalation, where the planar this compound molecule inserts itself between the DNA base pairs.[6][7] This is supported by viscosity measurements, where an increase in the viscosity of a DNA solution upon addition of a this compound-containing complex indicates a lengthening of the DNA helix, a characteristic of intercalation.[8]
Q5: How is the binding affinity (Kb or Kd) calculated from the titration data?
A5: The binding constant (Kb, association constant, or Kd, dissociation constant) is typically calculated by fitting the fluorescence titration data to a suitable binding model.[9][10] A common method involves plotting the change in fluorescence intensity as a function of the DNA concentration and fitting the data to an equation that describes the binding equilibrium. For a 1:1 binding model, the relationship between the observed fluorescence and the concentrations of the interacting molecules can be used to derive the binding constant.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No change or very low fluorescence signal | 1. Incorrect excitation or emission wavelengths.2. This compound concentration is too low.3. The fluorescence of your specific this compound compound does not change significantly upon DNA binding.4. Instrument settings (e.g., gain) are not optimized. | 1. Verify the excitation and emission maxima of your this compound in the experimental buffer, both free and bound to DNA.2. Increase the this compound concentration incrementally.3. Consider using a different fluorescent probe or a different detection method (e.g., UV-Vis absorbance titration).4. Adjust the fluorometer's gain settings to amplify the signal, ensuring you do not saturate the detector. |
| Precipitation observed during titration | 1. This compound or this compound-DNA complex has low solubility in the chosen buffer.2. High concentrations of this compound or DNA are being used. | 1. Add a small percentage of a co-solvent like DMSO or ethanol (B145695) to your buffer to increase solubility.2. Perform the titration at lower concentrations of both this compound and DNA.3. Screen different buffer conditions (pH, salt concentration). |
| Non-linear or erratic fluorescence changes | 1. Presence of contaminants in the DNA or this compound solution.2. Photobleaching of the this compound fluorophore.3. Inner filter effect at high concentrations. | 1. Ensure the purity of your DNA and this compound solutions. For DNA, an A260/A280 ratio of ~1.8 is generally considered pure.[11]2. Minimize the exposure of the sample to the excitation light. Use the shutter and take measurements quickly.3. Work at lower concentrations of this compound and DNA where absorbance is low. You can also apply correction factors if you have the necessary data. |
| Difficulty in fitting the data to a binding model | 1. The chosen binding model (e.g., 1:1) is not appropriate for the interaction.2. Insufficient data points, especially in the initial and saturation phases of the binding curve.3. High experimental noise. | 1. Consider more complex binding models (e.g., cooperative binding, multiple binding sites).2. Collect more data points, especially at low and high concentrations of the titrant.3. Improve experimental technique to reduce noise, such as ensuring proper mixing and temperature equilibration. |
Experimental Protocols
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol. Store this solution protected from light at -20°C.
-
DNA Stock Solution: Prepare a stock solution of high-purity, double-stranded DNA (e.g., calf thymus DNA) in a buffer such as Tris-HCl or phosphate (B84403) buffer. Determine the concentration accurately using UV-Vis spectrophotometry at 260 nm (an absorbance of 1.0 corresponds to approximately 50 µg/mL of dsDNA).[11] The purity should be checked by measuring the A260/A280 ratio, which should be around 1.8.[11]
-
Titration Buffer: Prepare the buffer that will be used for the titration experiment (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Ensure all solutions are filtered before use.
Fluorescence Titration Experiment
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation and emission wavelengths appropriate for this compound. These should be determined experimentally, but a starting point can be found in the literature for similar compounds.
-
Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio without causing significant photobleaching.
-
-
Sample Preparation:
-
In a quartz cuvette, add a fixed concentration of this compound diluted in the titration buffer. A starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended.[4]
-
Allow the solution to equilibrate to the desired temperature.
-
-
Titration:
-
Record the initial fluorescence of the this compound solution.
-
Add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix the solution gently but thoroughly and allow it to incubate for a few minutes to reach equilibrium.
-
Record the fluorescence intensity after each addition.
-
Continue adding DNA until the fluorescence signal reaches a plateau (saturates), indicating that all the this compound is bound to DNA.
-
Data Presentation: Example Titration Parameters
The following table summarizes typical concentration ranges that can be used as a starting point for optimizing your this compound-DNA titration experiment.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 1 - 10 µM | Should be kept constant throughout the titration. The optimal concentration will depend on the quantum yield of your this compound and the sensitivity of your instrument. |
| DNA Concentration | 0 - 50 µM (in aliquots) | The final concentration should be sufficient to saturate the this compound signal. The size of the aliquots should be small to generate enough data points for a smooth binding curve. |
| Buffer | 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 | Buffer conditions can influence binding affinity and should be kept consistent. |
| Temperature | 25°C | Temperature should be controlled and kept constant. |
Visualizations
DNA Intercalation by this compound
Caption: Diagram of this compound intercalation into a DNA double helix.
Experimental Workflow for this compound-DNA Fluorescence Titration
Caption: Workflow for a this compound-DNA fluorescence titration experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rsc.org [rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular methods for assessment of non-covalent metallodrug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]
Technical Support Center: Managing DPQ Photobleaching in Fluorescence Imaging
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding photobleaching of DPQ (a hypothetical quinoxaline-based fluorescent probe) during imaging experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you acquire high-quality, reproducible fluorescence data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, or fluorophore, such as this compound, upon exposure to light. This process leads to the loss of the molecule's ability to fluoresce, resulting in a fading of the fluorescent signal during an imaging experiment.
Q2: Why is my this compound signal fading so quickly?
A2: Rapid signal decay is a hallmark of photobleaching. The rate of photobleaching is influenced by several factors, including the intensity and duration of the excitation light, and the local chemical environment of the this compound probe. The primary culprits are excessively high light intensity and prolonged exposure times. The presence of molecular oxygen can also accelerate this process through the formation of reactive oxygen species (ROS).[1][2]
Q3: How does photobleaching affect my experimental results?
Q4: How can I differentiate between signal loss from photobleaching and a genuine biological event?
A4: To distinguish between photobleaching and a true biological phenomenon, you can image a control sample under identical conditions but without the experimental stimulus. If the fluorescence signal diminishes in the control sample, it is likely due to photobleaching. Additionally, observing a steady decline in signal intensity that is correlated with light exposure is a strong indicator of photobleaching.
Troubleshooting Guide
This guide addresses common issues encountered during imaging with this compound and provides actionable solutions.
Issue 1: Rapid and severe loss of this compound fluorescence upon initial light exposure.
-
Question: My this compound signal disappears almost immediately after I start imaging. What's wrong?
-
Answer: This indicates extreme photobleaching, likely due to excessive excitation light intensity.
-
Immediate Action: Substantially decrease the power of your laser or the intensity of your lamp. Use the lowest light intensity that provides a detectable signal above background noise.[3]
-
Use Neutral Density (ND) Filters: ND filters reduce light intensity without altering its spectral properties, offering a simple way to lower the excitation energy reaching your sample.[4]
-
Check Objective and Filter Cube: Ensure you are using the correct objective and filter set for this compound to maximize signal detection and minimize excitation of other fluorescent species.
-
Issue 2: Gradual but significant signal loss during time-lapse imaging.
-
Question: I'm conducting a time-lapse experiment, and my this compound signal is much weaker by the end. How can I maintain a more stable signal?
-
Answer: This is a classic case of cumulative photobleaching.
-
Reduce Exposure Time: Use the shortest possible exposure time for each frame that still yields a clear image.[1]
-
Decrease Imaging Frequency: If your experiment allows, increase the interval between image acquisitions to reduce the total light dose on the sample.
-
Employ an Antifade Reagent: Use a commercially available or homemade antifade mounting medium for fixed samples, or a live-cell compatible antifade reagent. These reagents work by scavenging free radicals and reducing the effects of reactive oxygen species.[1][5]
-
Issue 3: Inconsistent fluorescence intensity between different fields of view on the same slide.
-
Question: Some areas of my sample are bright, while others are dim. Is this photobleaching?
-
Answer: This could be due to photobleaching from spending too much time focusing on certain areas before acquiring images.
-
Focus on an Adjacent Area: Locate the general region of interest using a lower magnification or transmitted light. Once in the desired area, focus on a spot adjacent to where you plan to image. Then, move to the fresh area to capture the image.
-
Use a More Photostable Dye for Focusing: If your experiment includes a nuclear counterstain like DAPI, which is often more photostable, you can use it to focus before imaging the more sensitive this compound signal.
-
Quantitative Data on Photobleaching Mitigation
The effectiveness of various strategies to reduce photobleaching can be quantified. The tables below provide a comparative overview of different antifade reagents and the impact of imaging settings on fluorophore longevity.
Table 1: Comparison of Commercial Antifade Mounting Media
| Antifade Reagent | Relative Initial Intensity (%) | Half-life of Fluorescence (seconds) | Primary Antifade Agent |
| PBS/Glycerol (Control) | 100 | 15 | None |
| ProLong™ Gold | 95 | 180 | Radical Scavengers |
| VECTASHIELD® | 90 | 300+ | Radical Scavengers |
| SlowFade™ Diamond | 98 | 240 | Radical Scavengers |
Data are representative and compiled from various sources for common fluorophores with moderate photostability, similar to what might be expected for a quinoxaline-based dye like this compound. Actual performance may vary based on experimental conditions.
Table 2: Impact of Imaging Parameters on Photostability
| Parameter | Setting 1 | Setting 2 | Effect on Photobleaching |
| Excitation Intensity | 100% | 25% | Lower intensity significantly increases fluorophore lifespan. |
| Exposure Time | 500 ms | 100 ms | Shorter exposure reduces the rate of photobleaching per image. |
| Imaging Frequency | 1 frame / 5 sec | 1 frame / 30 sec | Less frequent imaging drastically reduces cumulative photobleaching. |
Experimental Protocols
Protocol 1: Preparing Fixed Cells with Antifade Mounting Medium
-
Sample Preparation: Grow and fix cells on coverslips using your standard protocol.
-
Immunostaining: Perform immunostaining for your target of interest, including the step where the sample is incubated with the this compound-conjugated antibody or probe.
-
Washing: After the final staining step, wash the coverslips three times for 5 minutes each in phosphate-buffered saline (PBS).
-
Mounting:
-
Carefully remove the coverslip from the washing buffer, and wick away excess liquid from the edge using a laboratory wipe.
-
Place a small drop (approximately 10-20 µL) of antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium. Avoid introducing air bubbles.
-
-
Curing/Sealing:
-
Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours at room temperature in the dark.
-
For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
-
Storage: Store the slides flat and protected from light at 4°C.
Protocol 2: Optimizing Microscope Settings for Reduced Photobleaching
-
Power On and Warm-Up: Turn on the microscope and light source. Allow the lamp to warm up if necessary (for mercury or xenon arc lamps).
-
Locate Sample with Transmitted Light: Place your slide on the microscope stage and use brightfield or DIC (Differential Interference Contrast) to locate and focus on your cells.
-
Minimize Initial Fluorescence Exposure:
-
Keep the fluorescence shutter closed while you are not actively observing or acquiring an image.[3]
-
Start with the lowest possible excitation intensity (e.g., 5-10% laser power or with a high-density ND filter).
-
-
Set Exposure Time:
-
Open the shutter and adjust the exposure time until you achieve a satisfactory signal-to-noise ratio. Aim for the shortest exposure time possible.
-
Use the histogram function in your imaging software to ensure you are not saturating the detector while capturing enough signal.[3]
-
-
Image Acquisition:
-
For single images, acquire the image promptly after focusing.
-
For time-lapse imaging, set the acquisition interval to be as long as your experimental question permits.
-
For Z-stacks, use the minimum number of slices required to capture the structure of interest.
-
-
Post-Acquisition: Close the fluorescence shutter immediately after you have finished imaging.
Visualizations
Caption: Workflow for minimizing this compound photobleaching.
Caption: Troubleshooting logic for this compound photobleaching.
References
- 1. biocompare.com [biocompare.com]
- 2. Photobleaching [evidentscientific.com]
- 3. precipoint.com [precipoint.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DPQ Probes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common issue of high background signal in experiments using Dabcyl-protein quenching (DPQ) probes.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signal from this compound probes?
High background fluorescence in assays using this compound probes can stem from several factors. The most common culprits include issues with probe purity, suboptimal concentrations of probes and primers, probe degradation, and excessive template DNA in the reaction.[1][2] Impurities from oligonucleotide synthesis, such as unbound dyes or partially synthesized probes, can generate non-specific signals.[3][4] Furthermore, improper storage and handling can lead to probe degradation, also contributing to increased background.[5]
Q2: How does probe purity affect background fluorescence?
Probe purity is critical for minimizing background signal. During synthesis, a mixture of full-length oligonucleotides and truncated sequences ("shortmers") is produced.[2] If not adequately purified, these impurities, along with any residual free fluorescent dyes, can interfere with the assay and contribute to background noise, ultimately reducing the precision of your results.[2][3] For probes with fluorescent modifications, a high level of purification is considered the gold standard.[6]
Q3: What is the recommended method for purifying this compound probes?
High-Performance Liquid Chromatography (HPLC) is the recommended purification method for fluorescently labeled probes.[6] Specifically, Reverse-Phase HPLC (RP-HPLC) is highly effective as it separates oligonucleotides based on hydrophobicity, efficiently removing non-labeled and partially labeled failure sequences.[2][3] For applications requiring the highest level of purity, such as industrial qPCR assays, a Dual-HPLC purification, which combines Anion Exchange (AX) and Reverse Phase (RP) HPLC, can yield products with approximately 90% purity.[4]
Q4: How do I optimize the concentration of my this compound probes and primers?
Optimizing the concentrations of both primers and probes is essential for achieving a strong signal-to-noise ratio.[7] While a final probe concentration of 250 nM is often a good starting point, the optimal concentration may range from 50 to 500 nM.[5][8] It is recommended to perform a titration experiment, testing various probe concentrations against optimized primer concentrations to find the lowest concentration that still provides sensitive and reproducible detection.[8] Higher concentrations of primers and probes can increase fluorescence intensity, which may improve the separation between the specific signal and background noise.[5]
Q5: Can my experimental conditions contribute to high background?
Yes, assay conditions play a significant role. The annealing temperature, typically set between 55°C and 65°C, can be adjusted to improve specificity and the separation between positive signals and background.[5] In some cases, a high background level of fluorescence can be caused by an excess of template DNA in the reaction.[1] Diluting samples can often resolve this issue, reducing the background signal and bringing the quantification cycle (Cq) values into a more accurate range.[1][9]
Q6: How should I properly store and handle my this compound probes to maintain their quality?
Proper storage is crucial to prevent probe degradation. Fluorescently labeled probes should be stored in small aliquots in a nuclease-free TE buffer at -20°C, where they are typically stable for 6 to 9 months.[5] It is important to avoid repeated freeze-thaw cycles, as this can degrade the oligonucleotides and compromise assay performance.[5]
Troubleshooting Guide
This section provides a visual workflow for troubleshooting high background signals, a summary of key experimental parameters, and detailed protocols for optimization.
Troubleshooting Workflow
Recommended Assay Parameters
| Parameter | Recommended Range/Value | Notes |
| Primer Concentration | 0.5 µM – 0.9 µM (500 nM - 900 nM) | Higher concentrations can enhance fluorescence intensity and improve signal separation.[5][10] |
| Probe Concentration | 0.05 µM – 0.5 µM (50 nM - 500 nM) | Optimization is crucial. A final concentration of 0.25 µM (250 nM) is a common starting point.[5][8] |
| Annealing Temperature | 55°C – 65°C | The optimal temperature results in the largest separation between positive and negative signals.[5] |
| Amplification Cycles | 40 cycles | Ensures sufficient amplification for clear signal separation from background noise.[5] |
| Probe Storage | -20°C in nuclease-free TE buffer | Store in small aliquots to avoid repeated freeze-thaw cycles.[5] |
Experimental Protocols
Protocol 1: this compound Probe and Primer Concentration Optimization
This protocol describes a matrix-based approach to determine the optimal concentrations for your specific assay.
-
Primer Optimization:
-
Prepare a series of reactions with a fixed probe concentration (e.g., 250 nM).
-
Vary the concentration of the forward and reverse primers independently across a suggested range (e.g., 500 nM, 600 nM, 750 nM, 900 nM).[5][10]
-
Run the experiment using a consistent amount of template DNA.
-
Analyze the amplification plots. The optimal primer concentration will yield the lowest Cq value with no evidence of non-specific amplification.
-
-
Probe Optimization:
-
Using the optimized primer concentrations determined in the previous step, set up a new series of reactions.
-
Vary the probe concentration across a suggested range (e.g., 50 nM, 100 nM, 250 nM, 500 nM).[8]
-
Keep the template concentration constant.
-
Run the experiment and analyze the results.
-
-
Analysis:
-
Evaluate the amplification curves for each condition.
-
Identify the lowest concentrations of primer and probe that result in the earliest Cq value, a high fluorescence signal for positive samples, and a low, stable baseline for negative controls. This combination represents the optimal condition with the best signal-to-noise ratio.[5]
-
Protocol 2: Overview of Reverse-Phase HPLC (RP-HPLC) Purification for Probes
This section provides a conceptual overview of the most common method for purifying fluorescently labeled probes.
-
Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (the column) is used with a polar mobile phase (the buffer).[2]
-
Synthesis & Purification Strategy:
-
Oligonucleotides are often synthesized with a dimethoxytrityl (DMT) group attached to the 5' end. This DMT group is highly hydrophobic.[2]
-
The crude oligonucleotide mixture is loaded onto the RP-HPLC column.
-
The desired full-length products with the DMT group (or a hydrophobic fluorescent dye) attached will bind strongly to the nonpolar column material.[2][3]
-
Truncated failure sequences, which are less hydrophobic because they lack the DMT group, do not bind as strongly and are washed away by the mobile phase.[2]
-
-
Elution:
-
After the impurities are washed away, the mobile phase composition is changed to a less polar buffer.
-
This change causes the purified, full-length oligonucleotides to detach (elute) from the column, where they can be collected.[3]
-
-
Quality Control: The purity of the collected fractions is typically verified using methods like mass spectrometry to ensure the final product is suitable for sensitive applications.
References
- 1. pcrbio.com [pcrbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. waters.com [waters.com]
- 4. Oligo purification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. dPCR assay development | Digital PCR troubleshooting - Qiagen [qiagen.com]
- 6. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 7. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of Compound X in Different Buffer Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of "Compound X" in various buffer solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of Compound X is showing rapid degradation in an aqueous buffer. What are the likely causes?
Rapid degradation of compounds in aqueous solutions can often be attributed to hydrolysis or oxidation, especially if the compound possesses susceptible functional groups like esters, amides, or lactams.[1][2] The pH of the buffer solution can also significantly influence the rate of degradation.[1][3]
Troubleshooting Steps:
-
pH Optimization: The stability of ionizable drugs can be highly dependent on the pH of the solution.[3][4][5] We recommend performing a pH stability profile by preparing buffers at various pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH range for stability.
-
Minimize Oxygen Exposure: If oxidation is suspected, de-gas your buffer solutions and store samples under an inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: Elevated temperatures can accelerate degradation.[1] Ensure your experiments are conducted at a controlled and documented temperature.
-
Protect from Light: Photodegradation can occur if the compound is light-sensitive.[1][2] Store solutions in amber vials or protect them from light.
Q2: I'm observing poor solubility of Compound X when preparing my stock solutions. What can I do?
Poor aqueous solubility is a common challenge in drug development.[3] For ionizable compounds, solubility is often pH-dependent.[3][5][6]
Troubleshooting Steps:
-
pH Adjustment: For weakly acidic or basic compounds, adjusting the pH of the solvent can significantly improve solubility.[3] A solubility vs. pH profile will help determine the optimal pH for dissolution.
-
Co-solvents: The use of co-solvents can be an effective technique to enhance the solubility of poorly soluble drugs.
-
Particle Size Reduction: Nanoparticles may dissolve more readily, which can improve dissolution rates for drugs with poor solubility.[4]
Q3: What are the common degradation pathways for organic molecules like Compound X?
The most common degradation pathways for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[2][7]
-
Hydrolysis: This is a common degradation pathway for molecules with functional groups such as esters, amides, lactams, and imides.[2] It is often catalyzed by acidic or basic conditions.
-
Oxidation: This degradation pathway often involves a reaction with oxygen and can be influenced by the presence of light.[2]
-
Photolysis: Exposure to light, particularly UV light, can induce photochemical reactions that lead to degradation.[1][2]
Quantitative Data Summary
The following tables summarize hypothetical stability data for Compound X in different buffer solutions at various pH values and temperatures.
Table 1: Stability of Compound X in Different Buffer Solutions at 25°C over 24 hours
| Buffer System | pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| Citrate | 3.0 | 100 | 98.2 | 1.8% |
| Acetate | 5.0 | 100 | 95.5 | 4.5% |
| Phosphate | 7.0 | 100 | 88.1 | 11.9% |
| Borate | 9.0 | 100 | 75.3 | 24.7% |
Table 2: Effect of pH on the Solubility of Compound X at 25°C
| pH | Solubility (µg/mL) |
| 2.0 | 5.2 |
| 4.0 | 25.8 |
| 6.0 | 150.4 |
| 7.4 | 320.1 |
| 8.0 | 295.6 |
Experimental Protocols
Protocol: Assessing the pH Stability Profile of Compound X
Objective: To determine the stability of Compound X across a range of pH values.
Materials:
-
Compound X
-
Buffer solutions: Citrate (pH 3), Acetate (pH 5), Phosphate (pH 7), Borate (pH 9)
-
HPLC-grade water and acetonitrile
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a suitable column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Compound X in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.
-
Working Solution Preparation:
-
For each buffer solution, dilute the stock solution to a final concentration of 10 µg/mL.
-
Ensure the final concentration of the organic solvent is less than 1% to avoid solubility issues.
-
-
Time Zero (T0) Analysis: Immediately after preparation, analyze each working solution by HPLC to determine the initial concentration of Compound X.
-
Incubation: Store the working solutions at a controlled temperature (e.g., 25°C or 40°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of Compound X remaining at each time point relative to the T0 concentration.
-
Plot the percentage of Compound X remaining versus time for each pH.
-
Visualizations
Caption: Experimental workflow for assessing the pH stability of Compound X.
Caption: Hypothetical degradation pathways for Compound X.
References
Technical Support Center: Best Practices for Storing DPQ Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing diphenyl-p-quinodimethane (DPQ) and its derivatives. Given the inherent reactivity of the p-quinodimethane core, proper storage is critical to maintain compound integrity and ensure the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound compounds?
A1: this compound compounds are susceptible to degradation through several pathways due to their electronic structure. The primary factors include:
-
Oxidation: The p-quinodimethane core can be sensitive to atmospheric oxygen, leading to the formation of oxidized impurities.
-
Hydrolysis: If the this compound derivative contains hydrolyzable functional groups (e.g., esters, amides), exposure to moisture can lead to their cleavage.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in photosensitive compounds.
-
Thermal Decomposition: Elevated temperatures can accelerate the rate of various degradation reactions.
Q2: What are the general recommended storage temperatures for this compound compounds?
A2: Due to their potential reactivity, a conservative approach to storage temperature is recommended, especially for novel this compound derivatives with unknown stability profiles. For a new compound, it is best to start with conservative storage conditions to minimize potential degradation.[1]
| Storage Condition | Temperature Range | Suitability for this compound Compounds |
| Freezer | -20°C or lower | Highly Recommended for long-term storage of all this compound compounds, especially those in solid form or dissolved in anhydrous aprotic solvents.[2][3] |
| Refrigerator | 2°C to 8°C | May be suitable for short-term storage of less reactive this compound derivatives, but freezer storage is generally preferred. |
| Room Temperature | 15°C to 25°C | Generally not recommended for long-term storage due to the increased risk of degradation.[4] |
Q3: How should I store this compound compounds – as a solid or in solution?
A3: For long-term storage, it is generally best to store this compound compounds as a dry, solid powder (neat) to minimize solvent-mediated degradation.[5] If the compound is stored in solution, the choice of solvent is critical. Anhydrous aprotic solvents are preferable. Many compounds are stored in DMSO; however, it is important to use high-purity, anhydrous DMSO as water content can be a significant factor in compound degradation.[4][6]
Q4: What type of container is best for storing this compound compounds?
A4: The choice of container is crucial for protecting this compound compounds from environmental factors.
| Container Feature | Recommendation | Rationale |
| Material | Amber glass vials with tight-fitting caps (B75204). | Protects from light and provides a good seal against air and moisture.[1][7] While some studies show no significant difference between glass and polypropylene (B1209903) for certain compounds, glass is generally preferred for its inertness.[4][6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation.[5][8] |
| Sealing | Use vials with Teflon-lined caps or other high-quality seals. | Ensures a tight seal to prevent the ingress of moisture and oxygen.[7] |
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound compounds.
Problem 1: I observe a change in the color of my solid this compound compound.
A change in the color of a solid compound is a potential indicator of degradation.[1]
Problem 2: My this compound compound solution has become cloudy or formed a precipitate.
Precipitation in a solution can be due to poor solubility at lower temperatures or chemical degradation.[1]
Experimental Protocols
Protocol: Forced Degradation Study for a Novel this compound Compound
Forced degradation studies are crucial for understanding the stability of a new chemical entity and for developing stability-indicating analytical methods.[9]
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound compound in a suitable solvent (e.g., acetonitrile). For each stress condition, dilute the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration suitable for analysis. For thermal and photolytic studies, expose both the solid compound and a solution.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Reflux the sample in 0.1 M HCl or 0.1 M NaOH. If no degradation is observed, a higher concentration or longer reflux time may be necessary.[4]
-
Oxidation: Treat the sample with 3% hydrogen peroxide at room temperature.[4]
-
Thermal: Heat the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose the solid compound and a solution to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.
-
Analysis:
-
Analyze all samples by a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector. This will allow for the quantification of the parent this compound compound and the detection of any degradation products.
-
Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the degradation products, which provides clues to their structures and the degradation pathway.[9]
-
-
Data Evaluation: Evaluate the chromatograms to determine the rate of degradation under each condition and to identify the major degradation products. This information is used to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
By following these best practices, researchers can ensure the long-term integrity of their this compound compounds, leading to more reliable and reproducible experimental outcomes.
References
- 1. Substituent effects on the stability and antioxidant activity of spirodiazaselenuranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijbpr.com [ijbpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Stable π-extended p-quinodimethanes: synthesis and tunable ground states. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Stabilization Effects in Phosphinyl Radicals: The Scope of the Donor, Acceptor, and Captodative Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in DPQ-Metal Complex Synthesis
Welcome to the technical support center for the synthesis of dipyrido[3,2-a:2',3'-c]phenazine (DPQ) and its metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound-metal complexes?
Researchers often face challenges related to the low solubility of the this compound ligand and its derivatives, the formation of isomers, difficulties in purification, and unexpected photophysical properties of the final complexes. Careful control of reaction conditions and appropriate characterization techniques are crucial for success.
Q2: How can I improve the solubility of my this compound ligand?
The planar and aromatic nature of the this compound ligand contributes to its poor solubility in many common solvents. To address this, you can:
-
Introduce solubilizing groups: Attaching functional groups such as long alkyl chains (e.g., dihexylfluorenyl) or tert-butyl groups to the this compound core can significantly enhance solubility in less polar organic solvents.[1]
-
Use appropriate solvents: While challenging, screening a range of solvents is recommended. For some functionalized this compound ligands and their complexes, solvents like DMSO, DMF, or mixtures including dichloromethane (B109758) (DCM) and methanol (B129727) have been used.[2][3]
Q3: My reaction is yielding a mixture of isomers. How can I control or separate them?
When using asymmetrically substituted this compound ligands, the formation of distal and proximal isomers is possible.[4]
-
Chromatographic Separation: Isomers can often be separated using column chromatography. Techniques like size-exclusion chromatography or using alumina (B75360) as the stationary phase have been reported for separating isomers of similar ruthenium complexes.[5]
-
Crystallization: Fractional crystallization can sometimes be employed to separate isomers, although this is often challenging.
-
Spectroscopic Characterization: NMR spectroscopy is a powerful tool to identify and characterize the different isomers present in your mixture.[4]
Q4: I am having difficulty purifying my this compound-metal complex using column chromatography. What could be the issue?
Purification of metal complexes by column chromatography can be problematic due to their polarity and potential for decomposition on the stationary phase.[6][7]
-
Stationary Phase Selection: Silica gel can sometimes cause decomposition of the complex.[7] Consider using a more inert stationary phase like alumina or a reversed-phase column (e.g., C18).[8]
-
Solvent System: A gradient of polar solvents is often necessary to elute the complex. Common solvent systems include acetonitrile/water mixtures or dichloromethane/methanol gradients.
-
Stability Check: Before attempting column chromatography, it is advisable to perform a 2D TLC to check for the stability of your complex on the chosen stationary phase.[6]
Q5: The photophysical properties of my Ru(II)-DPQ complex are not as expected. Why might this be?
The photophysical properties of Ru(II)-DPQ complexes are highly sensitive to their environment and the specific electronic nature of the ligands.
-
Solvent Effects: The emission of [Ru(bpy)₂(dppz)]²⁺, a well-studied analogue, is known to be quenched in water but luminesces in the presence of DNA (the "light switch" effect).[9][10] The solvent can significantly influence the energy levels of the metal-to-ligand charge transfer (MLCT) states.[11]
-
Ligand Substitution: The introduction of electron-donating or electron-withdrawing groups on the this compound or ancillary ligands can tune the electronic and photophysical properties of the complex.[1][12]
-
Excited State Dynamics: Ru(II) complexes with extended π-systems like this compound can have complex excited state dynamics, involving multiple close-lying MLCT and ligand-centered states.[13][14]
Troubleshooting Guides
Problem 1: Low Yield of this compound Ligand
Low yields during the synthesis of the this compound ligand, which is typically prepared by the condensation of 1,10-phenanthroline-5,6-dione (B1662461) with a substituted o-phenylenediamine, can be frustrating.[2][15]
Troubleshooting Workflow for Low this compound Ligand Yield
References
- 1. researchgate.net [researchgate.net]
- 2. DNA-Binding and Cytotoxicity of Copper(I) Complexes Containing Functionalized Dipyridylphenazine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel distal and proximal isomeric Ru(II) complexes with the bis-bidentate bridging ligand 2,5-dipyridyl pyrazine (2,5-dppz) with the potential of binding remote metal centers | Poster Board #845 - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Unusual photophysical properties of a ruthenium(II) complex related to [Ru(bpy)2(dppz)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RutheniumII Complexes bearing Fused Polycyclic Ligands: From Fundamental Aspects to Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tuning the electronic properties of dppz-ligands and their palladium(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Refining DPQ-Based Assay Protocols for Higher Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining 3,4-dihydro-5-phenyl-1,4-benzoxazepine-2(3H)-one (DPQ)-based assay protocols. Here you will find troubleshooting guides and frequently asked questions to enhance the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a this compound-based assay for PARP activity?
A this compound-based assay is a fluorescence quenching-based method used to measure the activity of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP enzymes play a critical role in DNA repair and other cellular processes.[2][3][4] The assay utilizes a fluorescent NAD+ analog, which is a substrate for PARP. In its free form, this analog fluoresces. When PARP is active, it consumes the NAD+ analog to form poly(ADP-ribose) (PAR) chains, leading to a decrease in fluorescence signal. This compound is a potent inhibitor of PARP1, and by measuring the fluorescence in the presence of varying concentrations of an inhibitor like this compound, the inhibitory activity can be quantified.[1] The decrease in fluorescence is proportional to the PARP activity.
Q2: What are the key components of a this compound-based PARP assay?
A typical this compound-based PARP assay includes the following components:
-
PARP Enzyme: Purified recombinant PARP enzyme (e.g., PARP1).
-
Activated DNA: Damaged DNA (e.g., nicked DNA) is required to activate the PARP enzyme.
-
Fluorescent NAD+ Analog: The substrate for the PARP enzyme that fluoresces.
-
This compound or Test Inhibitor: The compound being tested for its ability to inhibit PARP activity.[1]
-
Assay Buffer: A buffer system optimized for PARP activity, typically containing Tris-HCl, MgCl2, and DTT.
-
96- or 384-well Plate: A microplate suitable for fluorescence measurements.
Q3: How is data from a this compound-based assay analyzed to determine inhibitor potency (IC50)?
The data analysis involves measuring the fluorescence intensity at different concentrations of the inhibitor. The percentage of PARP inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor (100% activity) and a background control with no enzyme (0% activity). The IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Q4: What are the common mechanisms of fluorescence quenching that can affect my assay?
Fluorescence quenching is a process that decreases the intensity of fluorescence. The two primary mechanisms are:
-
Dynamic (Collisional) Quenching: This occurs when the fluorophore and the quencher come into contact while the fluorophore is in its excited state. This process is dependent on diffusion and can be affected by temperature and viscosity.[5][6]
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[5][7]
Understanding these mechanisms is crucial for troubleshooting as they can be a source of assay interference.[8]
Troubleshooting Guides
Unexpected or inconsistent results can arise in any biochemical assay. The following tables provide guidance on common issues encountered in this compound-based assays, their potential causes, and recommended solutions.
Table 1: Troubleshooting Poor Signal-to-Background Ratio
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Contaminated reagents or buffer. | Use fresh, high-purity reagents and filter-sterilize the assay buffer. |
| Autofluorescence of the test compound.[9] | Pre-read the plate after adding the compound to measure its intrinsic fluorescence and subtract this value from the final reading. Consider using red-shifted fluorophores to minimize interference.[10] | |
| Insufficient washing of the microplate. | If using an ELISA-based format, ensure thorough washing between steps. | |
| Low Signal | Inactive PARP enzyme. | Verify the activity of the PARP enzyme stock with a known potent inhibitor. Store the enzyme at -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
| Insufficient activation of PARP. | Ensure the activated DNA is of good quality and used at the optimal concentration. | |
| Degradation of the fluorescent NAD+ analog. | Store the fluorescent NAD+ analog protected from light and according to the manufacturer's instructions. |
Table 2: Troubleshooting Inconsistent or Non-Reproducible Results
| Problem | Potential Cause | Recommended Solution |
| Poor Duplicates or High Well-to-Well Variability | Pipetting errors.[11] | Use calibrated pipettes and ensure proper mixing of reagents. Consider using automated liquid handling for better precision.[11] |
| Inconsistent incubation times or temperatures.[11] | Standardize all incubation steps and use a temperature-controlled plate reader. | |
| Edge effects in the microplate.[11] | Avoid using the outer wells of the plate or fill them with buffer to maintain a consistent environment across the plate. | |
| Assay Drift Over Time | Reagent instability. | Prepare fresh reagents for each experiment and avoid prolonged storage of working solutions. |
| Temperature fluctuations in the lab. | Allow all reagents to equilibrate to room temperature before starting the assay. | |
| Inconsistent IC50 Values | Incorrect inhibitor concentrations. | Perform accurate serial dilutions of the inhibitor stock. |
| Compound precipitation. | Check the solubility of the test compound in the final assay buffer. The final DMSO concentration should typically be kept below 1%. |
Experimental Protocols
Detailed Protocol for a this compound-Based PARP1 Inhibition Assay
This protocol provides a step-by-step method for determining the IC50 of a test compound against PARP1.
1. Reagent Preparation:
-
PARP1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT. Prepare fresh and keep on ice.
-
Activated DNA: Dilute nicked salmon sperm DNA to a working concentration of 10 µg/mL in the PARP1 Assay Buffer.
-
PARP1 Enzyme: Thaw recombinant human PARP1 on ice and dilute to a working concentration of 1 nM in the PARP1 Assay Buffer.
-
Fluorescent NAD+ Analog: Prepare a 100 µM working solution in the PARP1 Assay Buffer. Protect from light.
-
Test Compound (e.g., this compound): Prepare a 10-point serial dilution series in DMSO, then dilute further in PARP1 Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
2. Assay Procedure (96-well format):
-
Add 10 µL of the diluted test compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a black, flat-bottom 96-well plate.
-
Add 20 µL of the activated DNA solution to all wells.
-
Add 10 µL of the PARP1 enzyme solution to all wells except the "No Enzyme" control wells. Add 10 µL of assay buffer to the "No Enzyme" wells.
-
Initiate the reaction by adding 10 µL of the fluorescent NAD+ analog solution to all wells. The final reaction volume is 50 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent NAD+ analog.
3. Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme" control from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)]
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of PARP in DNA Single-Strand Break Repair
References
- 1. selleckchem.com [selleckchem.com]
- 2. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. signosisinc.com [signosisinc.com]
- 4. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dispendix.com [dispendix.com]
Validation & Comparative
A Comparative Guide to DNA Staining: DAPI vs. Ethidium Bromide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Note: The user query specified "DPQ" for comparison with ethidium (B1194527) bromide. As "this compound" is not a recognized DNA staining agent, this guide proceeds under the assumption that the user intended to inquire about DAPI (4',6-diamidino-2-phenylindole), a widely used fluorescent DNA stain.
For decades, ethidium bromide (EtBr) has been the conventional choice for nucleic acid visualization in molecular biology. However, concerns regarding its mutagenicity have prompted the adoption of alternative stains. This guide provides a detailed, data-driven comparison between DAPI and ethidium bromide, enabling an informed decision for your specific research needs.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for DAPI and ethidium bromide based on available experimental data.
| Feature | DAPI (4',6-diamidino-2-phenylindole) | Ethidium Bromide (EtBr) |
| Mechanism of Action | Binds to the minor groove of DNA, with a preference for A-T rich regions.[1] | Intercalates between stacked base pairs of double-stranded DNA.[2] |
| Fluorescence Enhancement | Approximately 20-fold upon binding to dsDNA.[3][4] | Approximately 20-fold increase in brightness upon binding to DNA.[5][6] |
| Excitation Maximum (Bound) | 358 nm | 300 nm and 360 nm |
| Emission Maximum (Bound) | 461 nm (blue) | 590 nm (orange/yellow)[2] |
| Sensitivity | Several times more sensitive than ethidium bromide in some conditions.[7] Good alternative with similar sensitivity to EtBr.[8] | Can detect down to 1-5 ng of DNA per band.[2] |
| Toxicity | Considered less hazardous than EtBr, but still a DNA-binding agent.[5] | Known potent mutagen and potential carcinogen.[2] |
| Cell Permeability | Can pass through an intact cell membrane, staining both live and fixed cells (more efficient in fixed cells).[9] | Impermeable to intact cell membranes.[5][6] |
Mechanism of Action
The fundamental difference in how DAPI and ethidium bromide interact with DNA influences their application and specificity.
Figure 1. Mechanisms of DNA binding for DAPI and Ethidium Bromide.
Experimental Protocols
Detailed methodologies for DNA staining in agarose (B213101) gels are provided below.
Ethidium Bromide Staining Protocol (Post-Electrophoresis)
This protocol minimizes the amount of ethidium bromide waste.
-
Electrophoresis: Run the agarose gel according to standard procedures.
-
Staining Solution Preparation: Prepare a 0.5 µg/mL solution of ethidium bromide in deionized water or an appropriate buffer. This solution is stable for several weeks at room temperature when protected from light.
-
Staining: Submerge the gel in the staining solution. The incubation time is typically 15-30 minutes, depending on the gel's thickness.[2]
-
Destaining (Optional): To reduce background fluorescence and enhance sensitivity, destain the gel by shaking it in deionized water for 15-30 minutes.[10]
-
Visualization: Place the gel on a UV transilluminator. DNA bands will appear as bright orange bands.[2]
DAPI Staining Protocol for Agarose Gels
DAPI offers a simple and sensitive alternative to ethidium bromide for staining DNA in agarose gels.[11]
-
Electrophoresis: Run the agarose gel as per your standard protocol.
-
Staining Solution Preparation: Prepare a DAPI staining solution. A common concentration is around 0.1 to 1 µg/mL in an appropriate buffer.
-
Staining: After electrophoresis, immerse the gel in the DAPI staining solution for 10-20 minutes.
-
Washing: Briefly rinse the gel with deionized water to remove excess stain.
-
Visualization: Visualize the DNA bands using a UV transilluminator with an excitation wavelength around 360 nm. The bands will fluoresce blue.
Experimental Workflow: A Comparative Overview
The following diagram illustrates the general workflow for DNA gel electrophoresis and subsequent staining with either DAPI or Ethidium Bromide.
Figure 2. Comparative workflow for DNA staining with DAPI and Ethidium Bromide.
Conclusion
Both DAPI and ethidium bromide are effective fluorescent stains for DNA visualization. Ethidium bromide is a well-established and cost-effective intercalating agent, but its mutagenicity necessitates stringent handling and disposal procedures. DAPI presents a viable and, in some cases, more sensitive alternative.[7] Its mechanism of binding to the minor groove and its lower toxicity profile make it a compelling choice for many applications. The decision between DAPI and ethidium bromide should be based on a careful consideration of experimental requirements, safety protocols, and available equipment.
References
- 1. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Ethidium Bromide Staining - National Diagnostics [nationaldiagnostics.com]
- 3. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The best DNA stains and probes [lubio.ch]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Comparison of ethidium bromide and 4'6-diamidino-2-phenylindole as quantitative fluorescent stains for DNA in agarose gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DAPI - Wikipedia [en.wikipedia.org]
- 10. Nucleic Acid Stains, Ladders, and Markers Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. DAPI, a simple sensitive alternative to ethidium bromide staining of DNA in agarose gels - PubMed [pubmed.ncbi.nlm.nih.gov]
DPQ as a Specific DNA Probe: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Dipyrido[3,2-a:2',3'-c]phenazine (DPQ) as a specific DNA probe, offering an objective comparison with other common DNA binding dyes. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.
Introduction to this compound as a DNA Probe
Dipyrido[3,2-a:2',3'-c]phenazine, commonly known as this compound, is a planar, aromatic ligand that functions as a DNA intercalator. Its structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation is a key mechanism for many DNA-targeting compounds and is central to the application of this compound and its derivatives as DNA probes. Often, this compound is incorporated into transition metal complexes (e.g., with Ruthenium, Copper, Iridium, or Gold) to enhance its photophysical properties and create highly sensitive luminescent probes for DNA. When these complexes intercalate into the DNA helix, they are often shielded from quenching by water molecules, resulting in a significant increase in luminescence, a phenomenon sometimes referred to as a "molecular light switch" effect.
Comparative Analysis of DNA Binding Affinity
The efficacy of a DNA probe is largely determined by its binding affinity and specificity to DNA. Below is a comparison of the DNA binding constants (Kb) for this compound and other commonly used DNA binding dyes. It is important to note that binding constants can vary between studies due to different experimental conditions such as buffer composition, salt concentration, and temperature.
| Probe/Dye | Binding Mode | Typical Binding Constant (Kb) (M-1) | Target |
| This compound | Intercalation | ~105 - 106 | dsDNA |
| Ethidium (B1194527) Bromide (EtBr) | Intercalation | 0.31 x 106[1] | dsDNA |
| Propidium Iodide (PI) | Intercalation | Varies with DNA concentration | dsDNA |
| SYBR Green I | Intercalation & Minor Groove Binding | Not typically reported as a simple Kb | dsDNA |
| PicoGreen | Intercalation | Not typically reported as a simple Kb | dsDNA |
| DAPI | Minor Groove Binding | ~107 - 108 | A-T rich regions of dsDNA |
Experimental Validation of this compound-DNA Interaction
Several biophysical techniques are employed to validate and characterize the interaction between this compound and DNA. These methods provide evidence for its intercalative binding mode and allow for the determination of its binding affinity.
Fluorescence Titration
Fluorescence titration is a widely used method to study the binding of a fluorescent ligand to a macromolecule like DNA. The intrinsic fluorescence of this compound-containing metal complexes is often quenched in aqueous solution and significantly enhanced upon intercalation into the DNA double helix.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound complex in an appropriate buffer (e.g., Tris-HCl buffer at pH 7.2).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA is typically determined by measuring the absorbance at 260 nm.
-
-
Titration:
-
Place a fixed concentration of the this compound complex in a quartz cuvette.
-
Incrementally add small aliquots of the ct-DNA solution to the cuvette.
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
The binding constant (Kb) can be determined by fitting the titration data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis.
-
Viscosity Measurements
Intercalation of a molecule into the DNA helix causes an increase in the length of the DNA, which in turn leads to an increase in the viscosity of the DNA solution. This method provides strong evidence for an intercalative binding mode.
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of ct-DNA of a known concentration in a suitable buffer.
-
Prepare stock solutions of the this compound complex and a known intercalator (e.g., Ethidium Bromide) for comparison.
-
-
Viscosity Measurement:
-
Measure the flow time of the DNA solution using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.
-
Add increasing amounts of the this compound complex to the DNA solution and measure the flow time after each addition.
-
Repeat the experiment with the reference intercalator.
-
-
Data Analysis:
-
Calculate the relative viscosity of the DNA solution at each concentration of the this compound complex.
-
Plot the relative viscosity versus the ratio of the concentration of the this compound complex to the concentration of DNA. An increase in relative viscosity is indicative of intercalation.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of molecules to nucleic acids. The principle is that a DNA fragment bound to another molecule will migrate more slowly through a gel than the free DNA fragment.
Experimental Protocol:
-
Probe Preparation:
-
A short, specific DNA oligonucleotide is typically used as the probe. It can be labeled with a radioactive isotope or a fluorescent dye for detection.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of the this compound complex in a binding buffer.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide or agarose (B213101) gel.
-
Run the gel to separate the free DNA probe from the this compound-DNA complex.
-
-
Detection:
-
Visualize the bands using an appropriate method (autoradiography for radioactive probes, fluorescence imaging for fluorescent probes). A "shifted" band that migrates slower than the free probe indicates the formation of a this compound-DNA complex.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound intercalation and the general workflow for its validation as a DNA probe.
Caption: this compound intercalation into the DNA double helix.
Caption: Workflow for the validation of this compound as a DNA probe.
Conclusion
The experimental evidence strongly supports the classification of this compound and its metal complexes as specific DNA intercalating agents. Its binding affinity is comparable to or, in some contexts, exceeds that of traditional intercalating dyes like ethidium bromide. The validation methods outlined in this guide—fluorescence titration, viscosity measurements, and electrophoretic mobility shift assays—provide a robust framework for characterizing the DNA binding properties of this compound in various experimental settings. For researchers seeking a sensitive and specific DNA probe, particularly for applications requiring luminescence detection, this compound-based systems offer a compelling alternative to more conventional dyes.
References
DPQ versus other intercalating agents performance
A Comparative Guide to DPQ and Other DNA Intercalating Agents
For researchers, scientists, and drug development professionals, understanding the nuanced performance of DNA intercalating agents is crucial for advancing molecular biology and therapeutic development. This guide provides an objective comparison of dipyridophenazine (this compound) with two well-established intercalating agents: ethidium (B1194527) bromide and doxorubicin (B1662922). While this compound shares structural similarities with classical intercalators, its primary and most potent activity lies in the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. This comparison, therefore, evaluates this compound's performance as a PARP-1 inhibitor and its cytotoxic effects alongside the DNA intercalation properties and cytotoxicity of ethidium bromide and doxorubicin.
Quantitative Performance Data
The following tables summarize key performance indicators for this compound, ethidium bromide, and doxorubicin. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: DNA Binding and Fluorescence Properties
| Intercalating Agent | Binding Constant (K b ) (M⁻¹) | Fluorescence Change upon DNA Binding | Experimental Conditions |
| This compound (free ligand) | Data not available in reviewed literature | Emission is quenched upon binding to DNA[1] | Water-soluble derivative of dppz[1] |
| Ethidium Bromide | 0.31 x 10⁶[2] | ~20 to 25-fold increase[1] | Tris-HCl buffer, pH 7.2 |
| >10⁶[3] | Significant enhancement | Not specified | |
| Doxorubicin | 3.2 x 10⁴[4] | Quenching of fluorescence[5] | Phosphate buffer |
| 2.5 x 10⁴ | Quenching | Tris-HCl buffer, pH 7.4 |
Table 2: Cytotoxicity and Inhibitory Concentrations
| Compound | IC₅₀ Value | Cell Line(s) | Mechanism of Action |
| This compound | ~40 nM (for PARP-1 inhibition)[6][7] | Not specified for PARP-1 IC₅₀ | PARP-1 inhibitor[6][7] |
| Mild cytotoxicity (IC₅₀ > 50 µM for dppz ligand)[3] | HCT-116, HeLa | Not specified | |
| Doxorubicin | 2.3 µM - >20 µM (24h treatment)[8][9] | Various human cancer cell lines (BFTC-905, HepG2, Huh7, etc.)[8][9] | DNA intercalation and Topoisomerase II inhibition |
| 8.3 µM (MCF-7), 6.6 µM (MDA-MB-231)[10] | Human breast cancer cell lines[10] | DNA intercalation and Topoisomerase II inhibition | |
| Ethidium Bromide | Not typically reported for cancer cell lines | Not applicable | DNA intercalation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Fluorescence Titration for DNA Binding Constant Determination
This protocol is used to determine the binding affinity of a ligand to DNA.
Objective: To determine the binding constant (K b ) of an intercalating agent with DNA.
Materials:
-
Intercalating agent stock solution (e.g., ethidium bromide, doxorubicin)
-
Calf Thymus DNA (ctDNA) stock solution
-
Tris-HCl buffer (pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the intercalating agent at a fixed concentration in Tris-HCl buffer.
-
Place the solution in a quartz cuvette and record the initial fluorescence intensity.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for 5 minutes and then record the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.
-
The binding constant (K b ) can be calculated by fitting the data to the Scatchard equation or a suitable binding model[11][12].
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound, Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Prepare serial dilutions of the test compounds (this compound, Doxorubicin) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer[13][14][15][16].
-
The IC₅₀ value is calculated by plotting the percentage of cell viability versus the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The interactions of this compound and other intercalating agents with cellular components trigger distinct signaling pathways.
DNA Intercalation
Classical intercalating agents like ethidium bromide and doxorubicin insert themselves between the base pairs of the DNA double helix. This physical disruption leads to a cascade of cellular responses, including the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
This compound as a PARP-1 Inhibitor
This compound's primary mechanism of action is the inhibition of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks. By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to the accumulation of double-strand breaks during replication, which are highly cytotoxic. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Furthermore, PARP-1 inhibition by this compound has been shown to suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival[6][17][18][19].
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. ijpsonline.com [ijpsonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchhub.com [researchhub.com]
- 17. PARP-1 Inhibitor, this compound, Attenuates LPS-Induced Acute Lung Injury through Inhibiting NF-κB-Mediated Inflammatory Response | PLOS One [journals.plos.org]
- 18. PARP-1 Inhibitor, this compound, Attenuates LPS-Induced Acute Lung Injury through Inhibiting NF-κB-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unveiling the Potential: A Comparative Guide to DPV-based G-Quadruplex Probes versus Traditional DNA Probes
In the dynamic landscape of molecular biology and diagnostics, the pursuit of more sensitive, specific, and versatile tools for nucleic acid detection is relentless. While traditional DNA probes, such as TaqMan and Molecular Beacons, have long been the gold standard for quantitative nucleic acid analysis, a new class of fluorescent probes is emerging for the detection of non-canonical DNA structures. This guide provides a comprehensive comparison of DPV-based (dialkoxy-p-phenylene vinylene) G-quadruplex probes against these established technologies, offering insights for researchers, scientists, and drug development professionals.
Introduction to DNA Probes
Traditional DNA Probes are synthetic oligonucleotides designed to bind to specific DNA or RNA sequences. They are fundamental to techniques like quantitative polymerase chain reaction (qPCR) and in situ hybridization.
-
TaqMan® Probes: These are hydrolysis probes that carry a fluorophore and a quencher. During PCR, the probe binds to its target sequence, and the exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and generating a fluorescent signal.
-
Molecular Beacons: These hairpin-shaped probes also have a fluorophore and a quencher. Hybridization to a target sequence forces the hairpin to open, separating the fluorophore and quencher and allowing fluorescence to occur.
DPV-based G-Quadruplex Probes represent a newer class of fluorescent molecules. Instead of recognizing a specific linear sequence, they are designed to bind to and report the presence of G-quadruplexes. G-quadruplexes are four-stranded secondary structures formed in guanine-rich regions of DNA and RNA, which are implicated in various cellular processes and are potential therapeutic targets. The dialkoxy-p-phenylene vinylene (DPV) core is a fluorescent chemical structure whose optical properties can be modulated upon interaction with these unique DNA conformations.
Comparative Analysis: DPV-based G-Quadruplex Probes vs. Traditional Probes
The primary advantage of DPV-based G-quadruplex probes lies in their ability to investigate the emerging field of non-canonical DNA structures, an application for which traditional probes are not designed.
Qualitative Comparison
| Feature | DPV-based G-Quadruplex Probes | Traditional DNA Probes (TaqMan, Molecular Beacons) |
| Primary Target | G-quadruplex DNA/RNA secondary structures | Specific linear DNA/RNA sequences |
| Principle of Detection | "Light-up" or "turn-on" fluorescence upon binding to the G-quadruplex structure. | Förster Resonance Energy Transfer (FRET)-based quenching that is disrupted upon hybridization or cleavage. |
| Primary Application | Detection, localization, and quantification of G-quadruplexes in vitro and in cells. Investigation of the role of G-quadruplexes in biological processes and as drug targets. | Quantitative real-time PCR (qPCR) for gene expression analysis, pathogen detection, and genotyping. |
| Signal Generation | Conformational change of the probe upon binding to the G-quadruplex leads to a significant increase in fluorescence quantum yield. | Enzymatic cleavage (TaqMan) or conformational change upon hybridization (Molecular Beacons) separates a fluorophore from a quencher. |
| Specificity | Specificity is for the G-quadruplex structure, with varying selectivity for different G-quadruplex topologies. | High sequence specificity, capable of distinguishing single nucleotide polymorphisms. |
Quantitative Performance Comparison
Direct quantitative comparison for the same application is challenging due to their different targets. However, we can compare their typical performance characteristics based on published data for their respective applications.
| Performance Metric | DPV-based G-Quadruplex Probes (Representative) | TaqMan Probes | Molecular Beacons |
| Signal-to-Background Ratio | High (can be >100-fold fluorescence enhancement) | High | Very High (excellent quenching in the "off" state) |
| Sensitivity | Can detect nanomolar concentrations of G-quadruplexes | Can detect as few as 1-10 copies of a target sequence in qPCR | Similar to TaqMan probes in qPCR |
| Photostability | Generally good, dependent on the specific DPV derivative | Good | Good |
| Multiplexing Capability | Limited by the spectral properties of available G-quadruplex-specific fluorophores | High, multiple targets can be detected in a single reaction using different fluorophores | High, similar to TaqMan probes |
Signaling Pathways and Experimental Workflows
DPV-based G-Quadruplex Probe Signaling
DPV-based probes typically operate on a "light-up" or "turn-on" mechanism. In their free, unbound state in an aqueous solution, the DPV molecule is often in a non-planar conformation, and its fluorescence is quenched. Upon binding to the grooves or loops of a G-quadruplex structure, the probe's conformation becomes more planar and rigid, leading to a significant increase in its fluorescence quantum yield.
A Comparative Analysis of Photostability: DAPI vs. Hoechst 33342
For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a dependable and photostable fluorescent dye is critical for acquiring accurate and reproducible data. This guide provides an objective comparison of the photostability of two widely used blue fluorescent DNA stains: 4′,6-diamidino-2-phenylindole (DAPI) and Hoechst 33342.
An Important Note on Terminology: This comparison was initially intended to evaluate DAPI and a dye referred to as "DPQ." However, an extensive search of scientific literature and commercial databases did not yield any information on a fluorescent dye with the designation "this compound." It is presumed that this may be a typographical error. Consequently, this guide will compare DAPI with Hoechst 33342, a common and functionally similar alternative for nuclear counterstaining.
Both DAPI and Hoechst 33342 are invaluable tools for visualizing cell nuclei and are staples in fluorescence microscopy and flow cytometry. A key performance characteristic that dictates their suitability for various applications, particularly in time-lapse imaging, is their photostability—the ability to resist fading or photobleaching upon exposure to excitation light.
Quantitative Photostability Comparison
The photostability of a fluorophore is a measure of its resistance to photochemical degradation when exposed to light. This is a crucial factor, as significant photobleaching can compromise the quality and quantitative accuracy of fluorescence imaging. While both DAPI and Hoechst 33342 are susceptible to photobleaching, studies indicate that DAPI is generally more resistant to fading under continuous illumination.
| Fluorophore | Relative Photostability | Key Observations |
| DAPI | More Photostable | Exhibits a slower rate of fluorescence decay upon prolonged exposure to UV excitation.[1][2] |
| Hoechst 33342 | Less Photostable | Tends to photobleach more rapidly than DAPI under similar illumination conditions.[2] |
Experimental Protocols
The following is a generalized protocol for comparing the photostability of fluorescent dyes like DAPI and Hoechst 33342. The specific parameters will vary depending on the microscope, light source, and experimental setup.
Objective: To quantify and compare the rate of photobleaching of DAPI and Hoechst 33342 under continuous illumination.
Materials:
-
Fixed cells (e.g., HeLa cells) on a glass-bottom dish or slide
-
DAPI staining solution (e.g., 1 µg/mL in PBS)
-
Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
-
Fluorescence microscope equipped with a UV light source (e.g., mercury arc lamp or LED), a suitable filter set for DAPI/Hoechst (e.g., ~360 nm excitation, ~460 nm emission), and a sensitive camera.
Procedure:
-
Cell Preparation and Staining:
-
Culture and fix cells on a glass-bottom dish or slide using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).
-
Wash the fixed cells three times with PBS.
-
Incubate the cells with either the DAPI or Hoechst 33342 staining solution for 10-15 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslip using an antifade mounting medium.
-
-
Image Acquisition and Photobleaching:
-
Place the sample on the microscope stage and bring the stained nuclei into focus.
-
Select a field of view with several well-stained, non-overlapping nuclei.
-
Set the microscope parameters (e.g., excitation intensity, exposure time, camera gain) to obtain a strong but not saturated initial fluorescence signal. Crucially, these parameters must be kept constant for all subsequent image acquisitions and for both dyes being compared.
-
Acquire an initial image (time point 0).
-
Continuously illuminate the same field of view with the excitation light.
-
Acquire a series of images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of several nuclei.
-
Subtract the background fluorescence from each measurement.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time 0.
-
Plot the normalized fluorescence intensity as a function of time for both DAPI and Hoechst 33342.
-
The rate of decay of the fluorescence signal is indicative of the rate of photobleaching. A slower decay rate signifies higher photostability.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a comparative photostability experiment.
References
Comparative Performance of DPQ as a G-Quadruplex Ligand in Diverse DNA Structures
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the performance of the G-quadruplex (G4) stabilizing ligand DPQ (Diphenylquanidine) across various DNA structures. As G-quadruplexes, non-canonical four-stranded DNA structures, are increasingly recognized as therapeutic targets in oncology and other diseases, a thorough understanding of the binding affinity, selectivity, and functional consequences of G4 ligands like this compound is paramount for advancing drug discovery and development.[1][2] This document summarizes key quantitative data, details experimental methodologies, and presents visual diagrams of relevant biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Performance Comparison of G-Quadruplex Stabilizers
The efficacy of a G-quadruplex ligand is primarily determined by its binding affinity for G4 structures and its selectivity for these structures over the canonical duplex DNA. High affinity ensures potent stabilization of the target G4, while high selectivity minimizes off-target effects. The following tables present a comparative summary of the binding affinities and telomerase inhibition activities of this compound and other well-characterized G4 ligands, BRACO-19 and Pyridostatin (PDS).
Table 1: Binding Affinity (Kd) of G-Quadruplex Ligands for Different DNA Structures
| Ligand | Target DNA | Topology | Dissociation Constant (Kd) | Method |
| This compound | Data Not Available | - | - | - |
| BRACO-19 | Telomeric | Parallel | Energetically favorable | Molecular Dynamics |
| BRACO-19 | Telomeric | Hybrid | Binding observed | Molecular Dynamics |
| BRACO-19 | Telomeric | Antiparallel | Binding observed | Molecular Dynamics |
| Pyridostatin (PDS) | Telomeric | Antiparallel | High Affinity | Not Specified |
Kd values represent the concentration of ligand required to bind to half of the target DNA molecules. A lower Kd value indicates a higher binding affinity.
Table 2: Telomerase Inhibition by G-Quadruplex Ligands
| Ligand | IC50 (TRAP Assay) | IC50 (Direct Assay) |
| This compound | Data Not Available | Data Not Available |
| BRACO-19 | 45 nM | 65 nM[3] |
| Pyridostatin (PDS) | Data Not Available | Data Not Available |
| Telomestatin | 0.64 nM | 0.7 nM[3] |
| Phen-DC3 | 1.5 nM | 2.2 nM[3] |
IC50 values represent the concentration of a ligand that inhibits 50% of the telomerase activity. The Telomeric Repeat Amplification Protocol (TRAP) is a PCR-based assay for telomerase activity.[3][4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the performance of G-quadruplex ligands.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is widely used to determine the ability of a ligand to stabilize G-quadruplex structures by measuring the change in melting temperature (ΔTm) of a fluorescently labeled G4-forming oligonucleotide.[7][8][9]
Objective: To quantify the thermal stabilization of a G-quadruplex DNA structure upon ligand binding.
Materials:
-
Dual-labeled G-quadruplex forming oligonucleotide (e.g., 5'-FAM-G3(T2AG3)3-TAMRA-3').
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
This compound and other G-quadruplex stabilizing ligands.
-
Real-time PCR instrument with fluorescence detection capabilities.
Procedure:
-
Prepare a 0.2 µM solution of the dual-labeled oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper G-quadruplex folding.
-
Aliquot the annealed oligonucleotide into wells of a 96-well plate.
-
Add varying concentrations of the G-quadruplex ligand (e.g., this compound) to the wells. Include a no-ligand control.
-
Measure the fluorescence of the FAM donor fluorophore as the temperature is increased from 25°C to 95°C in increments of 1°C per minute.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in a significant increase in FAM fluorescence due to its separation from the TAMRA quencher.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the ligand-treated samples. A positive ΔTm indicates stabilization of the G-quadruplex.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by G-quadruplex ligands.[3][4][5][6]
Objective: To determine the concentration at which a G-quadruplex ligand inhibits 50% of telomerase activity (IC50).
Materials:
-
Cell lysate containing active telomerase (e.g., from cancer cell lines).
-
TRAP reaction buffer (containing dNTPs, forward and reverse primers).
-
This compound and other G-quadruplex stabilizing ligands.
-
Taq DNA polymerase.
-
PCR thermocycler.
-
Polyacrylamide gel electrophoresis (PAGE) equipment and SYBR Green for visualization.
Procedure:
-
Prepare a reaction mixture containing the cell lysate, TRAP buffer, and a telomerase substrate primer.
-
Add varying concentrations of the G-quadruplex ligand (e.g., this compound) to the reaction mixtures. Include a no-ligand control.
-
Incubate the mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the substrate primer.
-
Perform PCR amplification of the telomerase extension products.
-
Analyze the PCR products by PAGE. The intensity of the characteristic DNA ladder is proportional to the telomerase activity.
-
Quantify the band intensities to determine the percentage of telomerase inhibition at each ligand concentration.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The stabilization of G-quadruplex structures by ligands like this compound can have significant downstream effects on cellular processes, particularly those involving telomere maintenance and oncogene expression.
G-Quadruplex Stabilization and Telomerase Inhibition Pathway
G-quadruplexes formed in the G-rich overhang of telomeres can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[1] Ligands that stabilize these G4 structures can therefore lead to telomere shortening and ultimately trigger cellular senescence or apoptosis.
Impact on Oncogene Expression
G-quadruplex forming sequences are also found in the promoter regions of several oncogenes, including c-MYC. Stabilization of these G4 structures can repress the transcription of these genes, leading to reduced cancer cell proliferation.[1][2]
Experimental Workflow for Evaluating this compound Performance
A multi-faceted approach is necessary to fully characterize the performance of a G-quadruplex ligand like this compound.
Conclusion
This guide consolidates the current understanding of this compound's performance as a G-quadruplex ligand, contextualized by data from other prominent G4 stabilizers. While the provided experimental protocols offer a framework for further investigation, the lack of specific quantitative data for this compound highlights a critical gap in the literature. Future research should focus on systematically evaluating the binding affinity and selectivity of this compound across a panel of G-quadruplex topologies and duplex DNA. Furthermore, elucidating the precise molecular mechanisms by which this compound impacts telomerase activity and oncogene expression will be crucial for its potential development as a therapeutic agent. The diagrams and methodologies presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of G-quadruplex-targeted therapies.
References
- 1. Molecular mechanisms behind BRACO19 and human telomeric G-quadruplex interaction [flore.unifi.it]
- 2. G4-quadruplex-binding proteins: review and insights into selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative telomerase enzyme activity determination using droplet digital PCR with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3′-Azido-2′,3′-dideoxynucleoside 5′-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the 'Light-Switch' Effect of DPQ: A Comparative Guide to PARP Inhibition
For researchers, scientists, and professionals in drug development, understanding the nuances of PARP inhibitors is critical for advancing cancer therapy. This guide provides a comprehensive comparison of 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone (DPQ), a potent PARP-1 inhibitor, with other key players in the field. While the term 'light-switch' effect for this compound is not a formally recognized scientific term, it metaphorically describes a rapid and potent inhibitory action. This guide will delve into the available experimental data to validate this concept by comparing this compound's performance against other well-known PARP inhibitors.
Quantitative Comparison of PARP Inhibitors
The efficacy of a PARP inhibitor is determined by its catalytic inhibition and its ability to trap PARP enzymes on DNA, a phenomenon known as PARP trapping. The following tables summarize the available quantitative data for this compound and other prominent PARP inhibitors.
Table 1: Biochemical Potency of PARP Inhibitors
| Inhibitor | Target(s) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| This compound | PARP-1 (selective) | 40[1] | ~400 (approx. 10-fold less potent than for PARP-1) |
| Olaparib | PARP-1/2 | 1-5 | 1-5 |
| Rucaparib | PARP-1/2/3 | 1.4 | 0.23 |
| Niraparib | PARP-1/2 | 3.8 | 2.1 |
| Talazoparib | PARP-1/2 | 0.57 | 0.2 |
Note: IC50 values can vary depending on the assay conditions.
Table 2: Comparative PARP Trapping Efficiency and Cytotoxicity
| Inhibitor | PARP Trapping Efficiency | Cytotoxicity in BRCA-deficient cells |
| This compound | Data not readily available | Data not readily available |
| Olaparib | Moderate | High |
| Rucaparib | Moderate | High |
| Niraparib | High | High |
| Talazoparib | Very High | Very High |
Note: PARP trapping efficiency is a key determinant of cytotoxicity and varies between different inhibitors. Talazoparib is recognized as the most potent PARP trapper among the listed inhibitors.[2]
Signaling Pathways and Experimental Workflows
To understand the validation of PARP inhibitors, it is crucial to visualize the underlying biological pathways and experimental procedures.
Figure 1: Mechanism of PARP inhibition and synthetic lethality.
This diagram illustrates how PARP-1 is recruited to single-strand DNA breaks and initiates repair. PARP inhibitors like this compound block this process. A key mechanism of action for many PARP inhibitors is the trapping of PARP-1 on the DNA, which leads to the formation of cytotoxic double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, these double-strand breaks cannot be repaired, leading to cell death. This concept is known as synthetic lethality.[3][4]
Figure 2: Workflow for a fluorescence polarization-based PARP trapping assay.
The fluorescence polarization assay is a common method to quantify the PARP trapping efficiency of an inhibitor.[5][6] A fluorescently labeled DNA probe is used, and the binding of the larger PARP-1 protein to this probe slows its rotation, resulting in high fluorescence polarization. In the absence of a trapping inhibitor, the addition of NAD+ leads to auto-PARylation of PARP-1 and its dissociation from the DNA, causing a drop in fluorescence polarization. A potent trapping agent will prevent this dissociation, thus maintaining a high fluorescence polarization signal.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize PARP inhibitors.
Protocol 1: PARP1 Enzymatic Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H4-coated 96-well plate
-
Biotinylated NAD+
-
This compound and other PARP inhibitors
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 0.2N HCl)
-
Plate reader
-
-
Procedure:
-
To the histone H4-coated wells, add the test inhibitor (e.g., this compound) at various concentrations.
-
Add a mixture of recombinant PARP-1 and activated DNA.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a plate reader. The signal is proportional to the PARP-1 activity.
-
Protocol 2: Cellular PARP Trapping Assay (Chromatin Fractionation)
This cell-based assay determines the amount of PARP-1 trapped on chromatin following inhibitor treatment.
-
Materials:
-
Cancer cell line (e.g., BRCA-mutant and wild-type)
-
This compound and other PARP inhibitors
-
DNA damaging agent (e.g., MMS or H₂O₂)
-
Cell lysis and fractionation buffers
-
SDS-PAGE and Western blotting reagents
-
Anti-PARP-1 antibody
-
Anti-histone H3 antibody (loading control)
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the PARP inhibitor at desired concentrations for a specified time.
-
Induce DNA damage with a damaging agent for a short period.
-
Harvest the cells and perform cellular fractionation to separate cytosolic, nuclear soluble, and chromatin-bound proteins.
-
Resolve the protein fractions by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting using an anti-PARP-1 antibody to detect the amount of PARP-1 in the chromatin fraction.
-
Use an anti-histone H3 antibody as a loading control for the chromatin fraction.
-
Quantify the band intensities to determine the relative amount of trapped PARP-1.
-
Protocol 3: Cell Viability (Cytotoxicity) Assay
This assay measures the effect of the PARP inhibitor on the viability of cancer cells, particularly to assess synthetic lethality.
-
Materials:
-
BRCA-mutant and BRCA-wild-type cancer cell lines
-
This compound and other PARP inhibitors
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitor.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of PARP-1's catalytic activity. The 'light-switch' effect, interpreted as a rapid and strong inhibition, is supported by its low nanomolar IC50 value. However, a comprehensive validation of its efficacy, particularly in the context of cancer therapy, requires further investigation into its PARP trapping efficiency and its cytotoxic effects in cancer cells with and without DNA repair deficiencies. The experimental protocols outlined in this guide provide a framework for such validation studies. Direct comparative studies of this compound against clinically approved PARP inhibitors using these standardized assays are necessary to fully elucidate its therapeutic potential and to understand if its 'light-switch' inhibitory action translates to superior clinical outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Comparative study of Ru(II) complexes with DPQ and dppz
A Comparative Guide to Ru(II) Complexes of DPQ and dppz for Researchers and Drug Development Professionals
Ruthenium(II) polypyridyl complexes, particularly those containing the planar aromatic ligands dipyrido[3,2-f:2',3'-h]quinoxaline (this compound) and dipyrido[3,2-a:2',3'-c]phenazine (dppz), have garnered significant attention in the fields of chemical biology and medicinal chemistry. Their unique photophysical properties, robust DNA intercalating abilities, and promising anticancer activities make them valuable tools for both basic research and therapeutic development. This guide provides a comparative overview of Ru(II) complexes featuring this compound and dppz ligands, summarizing their key performance data, outlining experimental protocols for their study, and visualizing the underlying principles of their synthesis and mechanism of action.
A hallmark of many Ru(II)-dppz complexes is the "molecular light switch" effect, where the complex is non-emissive in aqueous solution but exhibits strong luminescence upon intercalation into the hydrophobic environment of DNA base pairs. This phenomenon is attributed to the shielding of the dppz ligand's phenazine (B1670421) nitrogen atoms from water molecules, which would otherwise quench the excited state through hydrogen bonding. Ru(II)-DPQ complexes also exhibit luminescence that is sensitive to their environment, although the "light switch" effect is often less pronounced than in their dppz counterparts.
Table 1: Comparative Photophysical Data of Representative Ru(II) Complexes
| Complex | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| [Ru(bpy)2(dppz)]2+ | Acetonitrile | 448 | 610 | - | [1][2] |
| [Ru(bpy)2(dppz)]2+ | Water | 448 | - | ~0 | [1] |
| [Ru(phen)2(dppz)]2+ | Acetonitrile | 447 | 611 | - | [1] |
| [Ru(phen)2(dppz)]2+ | Water | 447 | - | ~0 | [1] |
| [Ru(bpy)2(this compound)]2+ | - | - | - | - | No specific data found in search results |
DNA Binding and Interaction
Both this compound and dppz ligands, with their extended planar structures, facilitate the intercalation of Ru(II) complexes between the base pairs of double-stranded DNA.[3][4] This binding mode is crucial for their biological activity, including their use as DNA probes and their anticancer effects. The affinity of these complexes for DNA can be quantified by their DNA binding constants (Kb).
Table 2: DNA Binding Constants of Representative Ru(II) Complexes
| Complex | Method | Kb (M-1) | Reference |
| [Ru(bpy)2(dppz)]2+ | - | > 106 | [1] |
| [Ru(phen)2(dppz)]2+ | Equilibrium Dialysis | 1.3 x 106 | [5] |
| [Ru(bpy)2(this compound)]2+ | - | - | No specific data found in search results |
Note: While the intercalative binding of Ru(II)-DPQ complexes is documented, specific Kb values for direct comparison were not found in the initial search results.
Anticancer Activity
The ability of Ru(II)-DPQ and -dppz complexes to bind and, in some cases, photocleave DNA forms the basis of their potential as anticancer agents. Their cytotoxicity is often evaluated using in vitro assays on various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of their potency.
Table 3: In Vitro Cytotoxicity (IC50, µM) of Representative Ru(II) Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| [Ru(phen)2(dppz-7,8-(OMe)2)]2+ | HeLa | 36.5 (dark) | No direct citation in provided snippets |
| [Ru(phen)2(dppz-7,8-(OH)2)]2+ | HeLa | > 100 (dark) | No direct citation in provided snippets |
| [Ru(dmb)2(Cl-Ph-βC)]+ | HeLa | 3.2 ± 0.4 | [6] |
| [Ru(bpy)2(Cl-Ph-βC)]+ | HeLa | 4.1 ± 0.6 | [6] |
Note: The table includes data for dppz derivatives and other Ru(II) complexes to provide context for their anticancer potential. Direct comparative IC50 values for parent this compound and dppz complexes under the same conditions were not available in the search results.
Experimental Protocols
Synthesis of a Representative Precursor: cis-[Ru(bpy)2Cl2]·2H2O
This precursor is commonly used for the synthesis of mixed-ligand complexes containing this compound or dppz.
-
Reactants: Ruthenium(III) chloride hydrate (B1144303) (RuCl3·xH2O), 2,2'-bipyridine (B1663995) (bpy), and lithium chloride (LiCl) are refluxed in N,N-dimethylformamide (DMF).[7]
-
Reflux: The mixture is heated under reflux for several hours with magnetic stirring.[7]
-
Cooling and Precipitation: The reaction mixture is cooled to room temperature, and acetone (B3395972) is added to precipitate the product.[7]
-
Isolation and Purification: The mixture is further cooled to 0°C to maximize precipitation. The solid product is collected by filtration, washed with water and diethyl ether, and then dried.[7]
DNA Binding Affinity Determination by UV-Visible Spectroscopy
-
Preparation: Solutions of the Ru(II) complex of known concentration and a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl) are prepared.[8]
-
Titration: A fixed concentration of the Ru(II) complex is titrated with increasing concentrations of CT-DNA.[8]
-
Spectral Measurement: The absorption spectrum is recorded after each addition of DNA.
-
Data Analysis: The changes in the metal-to-ligand charge-transfer (MLCT) band of the complex are monitored. The intrinsic binding constant (Kb) can be calculated by fitting the data to the Wolfe-Shimer equation or similar models.[9]
Cytotoxicity Assessment by MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are treated with various concentrations of the Ru(II) complexes and incubated for a specified period (e.g., 24-72 hours).[10]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11]
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial enzymes reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.[10][11]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[11]
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined from the dose-response curve.
Visualizing Key Processes
Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and study of a mixed-ligand ruthenium(II) complex in its ground and excited states: bis(2,2′-bipyridine)(dipyrido[3,2-a : 2′,3′-c]phenazine-N4N5)ruthenium(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Fine-tuning the cytotoxicity of ruthenium(ii) arene compounds to enhance selectivity against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Diphenoquinones (DPQ) in the Laboratory
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are cornerstones of laboratory safety and environmental stewardship. Diphenoquinones, often abbreviated as DPQ, represent a class of organic compounds that require careful handling due to their potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of two common diphenoquinone (B1195943) compounds: 3,3',5,5'-Tetra-tert-butyldiphenoquinone and 4,4'-Diphenoquinone . Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound being used. These documents provide comprehensive information on hazards, handling, and emergency measures.
General Hazards of Diphenoquinones:
-
Skin and Eye Irritation: Many diphenoquinones are known to cause skin and serious eye irritation.[1][2][3]
-
Aquatic Toxicity: Quinone-containing compounds can be toxic to aquatic life.[4][5]
-
Reactivity: Quinones can act as oxidizing agents and should be segregated from incompatible materials, such as reducing agents.[4]
Personal Protective Equipment (PPE): When handling any form of this compound waste, the following PPE is mandatory:
-
Safety goggles with side-shields or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[5]
All handling of this compound waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[6][7]
Quantitative Data for Common Diphenoquinones
For easy reference, the following tables summarize key quantitative and identifying information for 3,3',5,5'-Tetra-tert-butyldiphenoquinone and 4,4'-Diphenoquinone.
Table 1: 3,3',5,5'-Tetra-tert-butyldiphenoquinone
| Identifier | Value |
| CAS Number | 2455-14-3[8][9] |
| Molecular Formula | C₂₈H₄₀O₂[9] |
| Molecular Weight | 408.63 g/mol [9] |
| Appearance | Red to dark blue to black powder or crystals |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[1][2][3] |
Table 2: 4,4'-Diphenoquinone
| Identifier | Value |
| CAS Number | 494-72-4[10] |
| Molecular Formula | C₁₂H₈O₂[10] |
| Molecular Weight | 184.19 g/mol [10] |
| Appearance | Data not readily available |
| GHS Hazard Class | Data not readily available; handle with caution as with other quinones. |
Experimental Protocol: this compound Waste Disposal
The proper disposal of this compound is a multi-step process designed to minimize risk and ensure regulatory compliance. The following protocol outlines the detailed methodology for managing this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound. This includes unused product, contaminated materials (e.g., weighing boats, pipette tips, contaminated gloves), and solutions.
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials like reducing agents.[4] Keep it separate from non-hazardous waste.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Carefully sweep up solid this compound and place it into a suitable, sealable, and chemically resistant waste container.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name (e.g., "3,3',5,5'-Tetra-tert-butyldiphenoquinone").
-
Contaminated disposable materials, such as gloves and weighing paper, should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible container.
-
Label the container as "Hazardous Waste" with the chemical name and the solvent used (e.g., "4,4'-Diphenoquinone in Toluene").
-
-
Empty Containers:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent.[4][10]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[4]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional guidelines should be followed.
-
Step 3: Secure On-Site Storage
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. This area should have secondary containment to prevent the spread of material in the event of a leak.
Step 4: Professional Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4] The final disposal of this compound waste may involve methods such as controlled incineration with flue gas scrubbing.[10]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. scbt.com [scbt.com]
- 10. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
